molecular formula C13H16N4O6 B15212179 2-Acetonylinosine

2-Acetonylinosine

Cat. No.: B15212179
M. Wt: 324.29 g/mol
InChI Key: WFWFSJDHDNUZFU-ZRFIDHNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetonylinosine is a specialized purine-derived nucleoside analog of significant interest in biochemical and biotechnological research. As a modified inosine derivative, it serves as a critical tool for investigating the function and mechanism of enzymes that act on purine bases, particularly deaminases. Purine deaminases are ubiquitous enzymes crucial for regulating nucleotide pools and represent efficient and eco-friendly alternatives to chemical synthetic processes, with transformative impacts on pharmaceutical manufacturing and biotechnology . Researchers utilize this compound to probe substrate specificity and catalytic activity in these systems, providing insights that drive the development of novel biocatalysts. Furthermore, given the established role of deaminase enzymes in advanced genome and transcriptome editing systems, compounds like this compound are valuable for foundational studies aimed at understanding and engineering these powerful tools . Its applications extend to being a potential precursor or intermediate in the synthesis of more complex nucleic acid derivatives, supporting drug discovery and development efforts. This product is intended for research purposes as a chemical reference standard or enzymatic substrate in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-oxopropyl)-1H-purin-6-one

InChI

InChI=1S/C13H16N4O6/c1-5(19)2-7-15-11-8(12(22)16-7)14-4-17(11)13-10(21)9(20)6(3-18)23-13/h4,6,9-10,13,18,20-21H,2-3H2,1H3,(H,15,16,22)/t6-,9-,10-,13-/m1/s1

InChI Key

WFWFSJDHDNUZFU-ZRFIDHNTSA-N

Isomeric SMILES

CC(=O)CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(=O)CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Acetonylinosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of 2-Acetonylinosine, a novel derivative of the naturally occurring purine nucleoside, inosine. Due to the absence of established protocols in the current scientific literature, this document presents a hypothetical, yet chemically plausible, synthetic pathway. The proposed synthesis leverages a palladium-catalyzed cross-coupling reaction, a versatile method for C-C bond formation on the purine scaffold. Furthermore, this guide provides a comprehensive framework for the structural and analytical characterization of the target molecule, employing modern spectroscopic and chromatographic techniques. Detailed experimental protocols for synthesis, purification, and analysis are provided, alongside structured data tables for the anticipated analytical results. Visual diagrams generated using Graphviz are included to illustrate the proposed synthetic workflow and analytical processes. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and study of this compound and related C2-substituted purine nucleosides.

Introduction

Inosine, a purine nucleoside, plays a crucial role in various biological processes and serves as a key intermediate in purine metabolism.[1] The chemical modification of inosine at various positions on its purine ring has been a subject of interest in medicinal chemistry to develop novel therapeutic agents.[2][3][4] Substitution at the C2 position of the purine ring, in particular, can significantly modulate the biological activity of the nucleoside.[5] This guide focuses on the synthesis and characterization of a novel C2-substituted derivative, this compound. The introduction of an acetonyl group (a three-carbon chain with a ketone functionality) at this position is anticipated to impart unique chemical properties and potential biological activities.

This document provides a speculative, multi-step synthetic protocol starting from commercially available 2-chloro-6-methoxypurine riboside. The core of the proposed synthesis is a palladium-catalyzed Sonogashira cross-coupling reaction followed by catalytic hydrogenation. Following the synthesis, a detailed characterization workflow is presented, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Proposed Synthesis of this compound

The proposed synthetic route to this compound is a multi-step process designed to be robust and adaptable. The workflow is visualized in the diagram below.

Synthesis_Workflow A 2-Chloro-6-methoxypurine riboside B Protection of Hydroxyl Groups (TBDMSCl, Imidazole) A->B Step 1 C 2',3',5'-Tris-O-(tert-butyldimethylsilyl)- 2-chloro-6-methoxypurine riboside B->C D Sonogashira Coupling (Propargyl alcohol, Pd(PPh3)4, CuI, Et3N) C->D Step 2 E 2',3',5'-Tris-O-(tert-butyldimethylsilyl)- 2-(3-hydroxyprop-1-yn-1-yl)-6-methoxypurine riboside D->E F Oxidation (Dess-Martin periodinane) E->F Step 3 G 2',3',5'-Tris-O-(tert-butyldimethylsilyl)- 2-(prop-2-ynoyl)-6-methoxypurine riboside F->G H Deprotection of Hydroxyl Groups (TBAF in THF) G->H Step 4 I 2-(Prop-2-ynoyl)-6-methoxypurine riboside H->I J Hydrogenation (H2, Pd/C) I->J Step 5 K 2-Acetonyl-6-methoxypurine riboside J->K L Ammonolysis (NH3 in MeOH) K->L Step 6 M This compound L->M

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Protection of 2-Chloro-6-methoxypurine riboside

  • To a solution of 2-chloro-6-methoxypurine riboside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-2-chloro-6-methoxypurine riboside.

Step 2: Sonogashira Coupling with Propargyl Alcohol

  • To a solution of the protected chloropurine riboside (1.0 eq) in anhydrous tetrahydrofuran (THF), add propargyl alcohol (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add triethylamine (2.0 eq) and stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product.

Step 3: Oxidation of the Propargyl Alcohol

  • Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 4: Deprotection of the Silyl Ethers

  • Dissolve the protected intermediate from Step 3 (1.0 eq) in THF.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (4.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography.

Step 5: Catalytic Hydrogenation

  • Dissolve the deprotected alkyne from Step 4 (1.0 eq) in methanol.

  • Add 10% palladium on activated carbon (10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the product by flash column chromatography.

Step 6: Conversion to Inosine Derivative (Ammonolysis)

  • Dissolve the 6-methoxy derivative from Step 5 in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed vessel at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product, this compound, by preparative HPLC.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are proposed.

Characterization_Workflow A Synthesized this compound B Purity Assessment (HPLC) A->B C Molecular Weight Confirmation (Mass Spectrometry) A->C D Structural Elucidation (NMR Spectroscopy) A->D E Pure (>95%) B->E F Expected M+H+ C->F G 1H, 13C, COSY, HSQC, HMBC D->G

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis will be performed to determine the purity of the final compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Anticipated Data:

ParameterExpected Value
Retention TimeDependent on final compound polarity, to be determined experimentally.
Purity> 95% (as determined by peak area integration)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) will provide information on its fragmentation pattern, aiding in structural confirmation.

Experimental Protocol:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

  • Ionization Mode: Positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺.

  • Infusion: Direct infusion of a dilute solution of the sample in methanol/water (1:1) with 0.1% formic acid.

  • MS/MS Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion to observe characteristic fragment ions.

Anticipated Data:

IonCalculated m/zObserved m/z
[M+H]⁺325.1199To be determined
[M+Na]⁺347.1018To be determined
Fragment 1 (Loss of ribose)193.0773To be determined
Fragment 2 (Protonated hypoxanthine)137.0461To be determined

Note: The fragmentation pattern of modified nucleosides typically involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar (132 Da).[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments will be conducted to unambiguously determine the structure of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Experiments:

    • ¹H NMR: To identify all proton signals and their multiplicities.

    • ¹³C NMR: To identify all carbon signals.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system (e.g., within the ribose ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the acetonyl group to the C2 position of the purine ring.

Anticipated ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)
H-8 (purine)~8.1-8.3
H-1' (ribose)~5.8-6.0 (d)
H-2', H-3', H-4' (ribose)~4.0-4.6 (m)
H-5', 5'' (ribose)~3.5-3.7 (m)
CH₂ (acetonyl)~3.8-4.0 (s)
CH₃ (acetonyl)~2.2-2.4 (s)
OH (ribose)Broad signals, dependent on concentration and temperature
NH (purine)~12.0-12.5 (br s)

Note: The predicted chemical shifts are based on known values for inosine and related C2-substituted derivatives.[9][10][11][12] The exact values will need to be determined experimentally.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic strategy offers a plausible route to this novel compound, and the detailed analytical protocols will enable its unambiguous identification and purity assessment. The successful synthesis and characterization of this compound will open avenues for investigating its potential biological activities and its utility as a chemical probe or a building block for more complex molecules. Researchers are encouraged to adapt and optimize the presented methodologies based on their experimental findings.

References

2-Acetonylinosine: An Overview of a Potent Antiviral Nucleoside Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonylinosine is a purine nucleoside analog that has been identified as a potent antiviral compound. Its unique chemical structure, featuring an acetonyl group at the 2-position of the inosine ring, distinguishes it from naturally occurring nucleosides and is key to its biological activity. This technical guide provides a summary of the currently available information on the chemical properties and synthesis of this compound, based on existing literature.

Chemical Properties

Synthesis

A key development in the study of this molecule was the establishment of a "facile, chemoenzymatic synthesis" for this compound.[1][2][3][4][5] This method is highlighted as a significant improvement over previous methodologies for creating functionalized purine nucleosides.[2][4] The chemoenzymatic approach suggests a process that combines chemical synthesis steps with enzymatic reactions, likely to achieve high stereoselectivity and yield.[4] This synthetic strategy is noted for its generality, implying it could be adapted for the synthesis of other similar nucleoside analogs.[2][4]

While the specific, step-by-step experimental protocol for the synthesis of this compound is not detailed in the available search results, the primary publication, "Facile, chemoenzymatic synthesis of the potent antiviral compound, this compound" published in Tetrahedron Letters in 2005, would contain the comprehensive methodology.

Biological Activity

This compound has been described as a "potent antiviral compound".[1][2][3][4][5] However, the specific viruses it is active against and the mechanism of its antiviral action are not detailed in the currently available information. Further investigation of the primary research is required to understand its biological activity profile, including any involvement in cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the characterization and biological evaluation of this compound are not available in the public domain. The foundational research paper is the most likely source for this information.

Logical Relationship: Synthesis and Application

The development of an efficient synthesis method is a critical step in enabling further research into a compound's therapeutic potential. The relationship between the synthesis and the biological application of this compound can be visualized as a direct path from creation to investigation.

Synthesis_to_Application cluster_synthesis Synthesis cluster_compound Compound cluster_application Application Synthesis Facile Chemoenzymatic Synthesis Compound This compound Synthesis->Compound Yields Activity Potent Antiviral Activity Compound->Activity Exhibits

Caption: Logical flow from synthesis to the resulting compound and its application.

Conclusion and Future Directions

This compound is a promising antiviral nucleoside analog. The development of a chemoenzymatic synthesis has made this compound more accessible for study. However, a comprehensive understanding of its chemical properties, detailed biological activity, and mechanism of action requires access to the primary research literature. Future research should focus on elucidating these aspects to fully evaluate its potential as a therapeutic agent. For researchers interested in this compound, the seminal paper "Facile, chemoenzymatic synthesis of the potent antiviral compound, this compound" is the essential starting point.

References

Unraveling the Enigma of 2-Acetonylinosine: A Search for Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the biological significance of a molecule termed "2-Acetonylinosine" remains elusive. This in-depth investigation did not yield any specific data regarding its structure, function, or metabolic pathways. This suggests that "this compound" may be a novel, exceptionally rare, or perhaps a misidentified compound within the vast landscape of modified nucleosides.

Our research strategy encompassed a multi-pronged approach, beginning with broad searches for the molecule's biological importance and progressively narrowing to its potential role as a modified nucleoside in transfer RNA (tRNA). Queries for its chemical structure, biosynthetic pathways, and presence in biological databases were also conducted. However, these extensive efforts failed to retrieve any specific information pertaining to "this compound."

While the primary subject of this inquiry remains uncharacterized, the investigation did illuminate the intricate and vital world of modified nucleosides, particularly within tRNA. These modifications are crucial for a multitude of cellular processes, including the efficiency and fidelity of protein synthesis.

The Context of Modified Nucleosides in tRNA

Transfer RNAs are not merely composed of the four canonical nucleosides (adenosine, guanosine, cytidine, and uridine). They undergo extensive post-transcriptional modification, resulting in a diverse array of altered nucleosides. These modifications play critical roles in:

  • tRNA Folding and Stability: Modified nucleosides contribute to the proper three-dimensional L-shaped structure of tRNA, which is essential for its function.

  • Codon Recognition: Modifications in the anticodon loop, particularly at the wobble position (position 34), are critical for the accurate and efficient decoding of messenger RNA (mRNA) codons.

  • Reading Frame Maintenance: Hypermodified nucleosides, especially at position 37, adjacent to the anticodon, help prevent frameshift errors during translation.

  • Aminoacylation Identity: Certain modifications can act as recognition elements for aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to the tRNA.

A Potential Parallel: The Wybutosine Biosynthesis Pathway

Given the purine core suggested by the name "inosine," a potential, albeit speculative, parallel can be drawn to the biosynthesis of complex modified purines in tRNA, such as wybutosine (yW). Wybutosine is a hypermodified guanosine found at position 37 of tRNAPhe in eukaryotes and archaea. Its intricate multi-step enzymatic synthesis is essential for accurate translation.

The biosynthesis of wybutosine serves as an excellent example of the complex enzymatic machinery dedicated to tRNA modification. Should "this compound" be identified in the future, its biosynthetic pathway would likely involve a series of dedicated enzymes that modify an inosine precursor within a tRNA molecule.

Visualizing a Hypothetical Biosynthetic Logic

While no specific pathway for this compound can be depicted, a generalized logical flow for the synthesis of a modified nucleoside can be illustrated. This diagram represents a conceptual framework rather than a confirmed biological process for the target molecule.

G Conceptual Flow of Modified Nucleoside Synthesis cluster_0 Precursor tRNA cluster_1 Enzymatic Modification Cascade cluster_2 Mature tRNA Precursor_tRNA Precursor tRNA (with Inosine) Enzyme_1 Enzyme 1 (e.g., Acetonyltransferase) Precursor_tRNA->Enzyme_1 Substrate Enzyme_2 Enzyme 2 (e.g., Isomerase) Enzyme_1->Enzyme_2 Intermediate 1 Enzyme_3 Enzyme 3 (e.g., Reductase) Enzyme_2->Enzyme_3 Intermediate 2 Mature_tRNA Mature tRNA (with this compound) Enzyme_3->Mature_tRNA Final Product

Conceptual diagram of a hypothetical enzymatic pathway for the synthesis of a modified nucleoside.

Conclusion and Future Directions

The absence of information on "this compound" underscores the vast and still partially unexplored territory of the epitranscriptome. While this guide cannot provide the specific details requested, it highlights the critical importance of tRNA modifications in cellular function.

For researchers and drug development professionals, the discovery of a novel modified nucleoside like "this compound" would open up new avenues of investigation. Future research would need to focus on:

  • Structural Elucidation: Determining the precise chemical structure of the molecule using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Identification in Biological Systems: Confirming its natural occurrence in specific organisms and tRNA species.

  • Biosynthetic Pathway Characterization: Identifying the enzymes responsible for its synthesis and the genetic basis for this pathway.

  • Functional Analysis: Investigating its role in translation and other cellular processes through genetic and biochemical experiments.

Until such data becomes available, the biological significance of "this compound" remains an intriguing scientific question. The methodologies and conceptual frameworks established from the study of other complex modified nucleosides will be invaluable in guiding future explorations into this and other yet-to-be-discovered components of the RNA world.

The Enigmatic Identity of 2-Acetonylinosine: A Search for a Molecule in the Shadows

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound "2-Acetonylinosine" remains elusive. No definitive records of its discovery, synthesis, or biological activity have been found. This suggests that this compound may be a novel or yet-to-be-synthesized molecule, a compound known by a different nomenclature, or a theoretical structure that has not been experimentally realized.

Our investigation into the discovery and history of this compound involved extensive searches for its synthesis, biological functions, and any associated quantitative data or experimental protocols. However, these inquiries did not yield any specific information pertaining to a molecule with this name.

The field of nucleoside chemistry is rich with modifications and derivatives of fundamental structures like inosine. Scientists continuously explore these variations to develop new therapeutic agents and to understand biological processes. These modified nucleosides play crucial roles in antiviral and anticancer therapies, as well as in the fundamental biology of nucleic acids. The addition of an acetonyl group at the 2-position of the inosine ring would represent a specific chemical modification, but one that does not appear to be documented in the readily available scientific literature.

For researchers and drug development professionals interested in the broader field of inosine derivatives, a wealth of information is available on the synthesis and biological evaluation of various modified nucleosides. These studies often involve multi-step synthetic pathways and a range of spectroscopic and analytical techniques for characterization.

Given the current lack of information, a logical workflow for a researcher interested in this compound would be to first theoretically model its structure and properties, followed by the design of a potential synthetic route. This would likely involve the protection of the ribose hydroxyl groups, followed by a nucleophilic substitution or cross-coupling reaction to introduce the acetonyl moiety onto the inosine core.

A hypothetical experimental workflow for the synthesis and characterization of this compound is outlined below.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start Inosine protect Protection of Ribose Hydroxyls start->protect activate Activation of 2-position protect->activate couple Coupling with Acetonyl Synthon activate->couple deprotect Deprotection couple->deprotect purify Purification deprotect->purify end_synthesis This compound purify->end_synthesis nmr NMR Spectroscopy (1H, 13C) end_synthesis->nmr ms Mass Spectrometry end_synthesis->ms hplc HPLC Analysis end_synthesis->hplc antiviral Antiviral Assays end_synthesis->antiviral antitumor Antitumor Assays end_synthesis->antitumor enzyme Enzyme Inhibition Assays end_synthesis->enzyme

Caption: Hypothetical workflow for the synthesis, characterization, and biological evaluation of this compound.

Until such research is conducted and published, the discovery and history of this compound remain an open question in the vast landscape of chemical and biological sciences.

Unveiling the Role of Inosine in RNA Modification Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive literature searches for "2-acetonylinosine" did not yield any direct findings of this specific molecule within the context of RNA modification. It is possible that this is a novel, yet-to-be-characterized modification, a hypothetical compound, or a term not currently in standard use. This guide will therefore focus on the well-established and closely related RNA modification, inosine , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its biosynthesis, function, and the experimental methodologies used for its study, adhering to the requested in-depth format.

Introduction to Inosine in RNA

Inosine (I) is a modified purine nucleoside, formed by the deamination of adenosine (A).[1][2][3][4][5] This modification is a crucial post-transcriptional event that occurs in various RNA molecules, most notably in transfer RNA (tRNA), but also in messenger RNA (mRNA) and ribosomal RNA (rRNA).[2][4][6][7] The conversion of adenosine to inosine is a form of RNA editing that can significantly impact the structure, stability, and function of the RNA molecule, thereby influencing downstream processes such as translation and gene regulation.[7][8]

The presence of inosine, particularly in the anticodon loop of tRNAs, expands the decoding capacity of the ribosome.[2][4] Due to its ability to form stable base pairs with cytidine (C), uridine (U), and adenosine (A), inosine at the wobble position (the first nucleotide of the anticodon) allows a single tRNA molecule to recognize multiple codons.[2] Dysregulation of inosine modification has been linked to various human diseases, including neurological and immune disorders, highlighting its importance in maintaining cellular homeostasis.[5][7]

The Biosynthesis of Inosine

The primary pathway for inosine formation in RNA is through the enzymatic deamination of adenosine. This reaction is catalyzed by a family of enzymes known as Adenosine Deaminases Acting on RNA (ADARs) for mRNA and other dsRNA substrates, and Adenosine Deaminases Acting on tRNA (ADATs) for tRNA substrates.[2][4][5][7]

The biosynthesis of inosine at the wobble position of tRNAs in eukaryotes is carried out by a heterodimeric enzyme complex composed of the ADAT2 and ADAT3 subunits.[1][2][3][4] ADAT2 is believed to be the catalytic subunit, responsible for the deamination reaction, while ADAT3 is thought to play a role in recognizing the tRNA substrate.[2][4] In bacteria, a homologous homodimeric enzyme, TadA, performs this function.[2][4]

The conversion of adenosine to inosine involves the hydrolytic deamination of the C6 amino group of the adenine base.[5] This process requires a double-stranded RNA structure in the vicinity of the target adenosine.[5]

Below is a diagram illustrating the enzymatic conversion of adenosine to inosine in RNA.

Inosine_Biosynthesis Biosynthesis of Inosine in RNA Adenosine Adenosine in pre-tRNA/dsRNA Inosine Inosine in tRNA/dsRNA Adenosine->Inosine Deamination ADAT ADAT (ADAT2/ADAT3) / ADAR ADAT->Inosine Wobble_Pairing Wobble Pairing by Inosine cluster_tRNA tRNA Anticodon cluster_mRNA mRNA Codon Inosine Inosine (I) Uracil Uracil (U) Inosine->Uracil Cytosine Cytosine (C) Inosine->Cytosine Adenosine Adenosine (A) Inosine->Adenosine Inosine_Detection_Workflow Workflow for Inosine Detection cluster_Sample Sample Preparation cluster_LCMS LC-MS cluster_Seq RNA-Seq RNA_Isolation RNA Isolation Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Digestion Library_Prep Library Preparation RNA_Isolation->Library_Prep LC Liquid Chromatography Digestion->LC MS Mass Spectrometry LC->MS Sequencing Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis (A-to-G mismatches) Sequencing->Analysis

References

The Enigmatic Absence of 2-Acetonylinosine in the Natural World: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and databases reveals no evidence for the natural occurrence of 2-Acetonylinosine, a putative derivative of the purine nucleoside inosine. This technical guide summarizes the current state of knowledge regarding inosine and its naturally occurring modifications, highlighting the apparent absence of this compound from the known epitranscriptome and metabolome. This document is intended for researchers, scientists, and drug development professionals investigating nucleoside chemistry and biology.

Introduction to Inosine and its Modifications

Inosine (I) is a purine nucleoside formed by the deamination of adenosine. It is a crucial intermediate in the metabolism of purines and plays a significant role in various biological processes. Inosine is found as a constituent of nucleic acids, particularly transfer RNA (tRNA), where it contributes to the wobble base pairing during translation. The conversion of adenosine to inosine in RNA, known as A-to-I editing, is a widespread post-transcriptional modification that can alter the coding potential of messenger RNA (mRNA) and affect its stability, splicing, and localization.

While inosine itself is a naturally occurring and well-characterized molecule, its derivatives are numerous and functionally diverse. Post-transcriptional modifications of nucleosides in RNA create a vast and complex chemical landscape known as the epitranscriptome. These modifications are critical for the proper functioning of RNA molecules.

The Search for this compound

Despite extensive investigation into modified nucleosides, there is a conspicuous lack of any scientific report detailing the isolation, detection, or biosynthesis of this compound from any natural source. Searches of prominent databases of RNA modifications have yielded no entries for this specific compound. Furthermore, a thorough review of the literature on the chemical synthesis and biological activities of inosine analogs does not indicate that this compound has been identified as a natural product.

This absence suggests that either this compound does not exist in nature, or it is present at levels below the detection limits of current analytical methodologies. The chemical structure of a hypothetical this compound, with an acetonyl group (-CH2COCH3) attached to the second position of the hypoxanthine base, is plausible from a chemical standpoint. However, the biosynthetic machinery required for such a modification has not been identified.

Known Naturally Occurring Inosine Modifications

To provide context, it is useful to review the types of inosine modifications that have been documented in nature. These modifications typically involve methylation or the addition of other small chemical groups at various positions on the inosine molecule.

ModificationPositionOccurrence
1-methylinosine (m1I)1tRNA
N2-methylguanosine (m2G)*2rRNA

Note: While not a direct modification of inosine, N2-methylguanosine is a modification at the 2-position of a purine nucleoside and is included for comparative purposes.

Methodologies for the Detection of Modified Nucleosides

The identification and quantification of modified nucleosides in biological samples rely on a suite of advanced analytical techniques. These methods are highly sensitive and capable of detecting minute quantities of these molecules.

Experimental Workflow for Modified Nucleoside Analysis

The general workflow for the analysis of modified nucleosides from biological sources is depicted below. This process is essential for the discovery of new modifications and for quantifying their abundance.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Biological Sample (e.g., RNA, tissue) extraction Nucleic Acid Extraction sample->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion hplc High-Performance Liquid Chromatography (HPLC) digestion->hplc ms Mass Spectrometry (MS) hplc->ms identification Identification of Modified Nucleosides ms->identification quantification Quantification identification->quantification

Figure 1. General experimental workflow for the identification and quantification of modified nucleosides.

Detailed Methodologies:

  • Sample Preparation:

    • Nucleic Acid Isolation: Total RNA or specific RNA species (e.g., tRNA, mRNA) are isolated from cells or tissues using standard biochemical protocols.

    • Enzymatic Digestion: The purified RNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): The resulting mixture of nucleosides is separated by reversed-phase HPLC. This technique separates molecules based on their hydrophobicity.

  • Detection and Identification:

    • Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer. The mass-to-charge ratio of each nucleoside is determined, allowing for its identification. Tandem mass spectrometry (MS/MS) is often used to fragment the nucleosides, providing structural information that confirms their identity.

Conclusion

Based on a comprehensive review of the current scientific literature and databases, there is no evidence to support the natural occurrence of this compound. While the field of epitranscriptomics is continually expanding with the discovery of new RNA modifications, this compound remains a hypothetical structure. Future research employing even more sensitive and advanced analytical techniques may yet uncover its existence; however, based on current knowledge, it is not considered a naturally occurring molecule. This guide serves as a summary of the available information and highlights the importance of empirical evidence in the characterization of natural products.

The Enigmatic Nature of 2-Acetonylinosine: An Uncharted Territory in In Vivo Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of information regarding the in vivo formation of 2-Acetonylinosine. This observation suggests that this compound may represent a novel or yet-to-be-discovered biomolecule, a synthetic compound not naturally occurring within biological systems, or potentially a misnomer for a different inosine derivative. As such, a detailed technical guide on its endogenous formation, complete with quantitative data and established experimental protocols, cannot be constructed at this time.

While the direct subject of this compound remains elusive, it is pertinent for researchers, scientists, and drug development professionals to understand the well-established pathways of inosine metabolism and modification, as these may provide a foundational framework for any future investigations into this specific compound. Inosine itself is a crucial intermediate in purine metabolism, and its derivatives play significant roles in various cellular processes.

Established Pathways of Inosine Formation and Modification

The primary route for the in vivo formation of inosine is through the deamination of adenosine, a reaction catalyzed by adenosine deaminases. These enzymes are broadly classified into two families:

  • Adenosine Deaminases Acting on RNA (ADARs): These enzymes are responsible for the site-specific deamination of adenosine to inosine within double-stranded RNA (dsRNA) molecules. This process, known as A-to-I RNA editing, can alter the coding potential of messenger RNAs (mRNAs), leading to the production of different protein isoforms from a single gene. It can also impact pre-mRNA splicing, miRNA targeting, and the innate immune response.

  • Adenosine Deaminases Acting on tRNA (ADATs): This family of enzymes specifically modifies adenosine to inosine in the anticodon loop of certain transfer RNAs (tRNAs). This modification is critical for expanding the decoding capacity of the tRNA, allowing it to recognize multiple codons and ensuring accurate and efficient protein synthesis.

Beyond the primary formation of inosine, further enzymatic modifications can occur, such as the methylation of inosine to form derivatives like 1-methylinosine. These modifications are catalyzed by specific methyltransferases and contribute to the structural and functional diversity of RNA molecules.

Hypothetical Formation of this compound

Speculatively, the formation of a "this compound" would involve the enzymatic addition of an acetonyl group to the inosine molecule. The acetonyl group (CH₃COCH₂-) could potentially be derived from cellular metabolites such as acetoacetate or through the breakdown of other molecules. The enzyme catalyzing such a reaction would likely belong to a class of transferases capable of utilizing a donor molecule for the acetonyl group and recognizing inosine or an inosine-containing substrate.

A hypothetical pathway for the formation of this compound is presented below. It is crucial to emphasize that this pathway is purely speculative and not based on any existing experimental evidence.

G cluster_0 Known Inosine Metabolism cluster_1 Hypothetical this compound Formation Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADAR/ADAT) This compound This compound Inosine->this compound Unknown Acetonyltransferase Acetonyl Donor Acetonyl Donor Acetonyl Donor->this compound

Caption: A diagram illustrating the known pathway of inosine formation from adenosine and a hypothetical pathway for the formation of this compound.

Proposed Experimental Workflow for Investigation

Should this compound be identified in biological samples, a systematic experimental approach would be necessary to elucidate its formation and function. The following workflow outlines the key steps that would be required.

G Biological_Sample Biological Sample (Tissue, Cells, Biofluids) Extraction Nucleoside Extraction Biological_Sample->Extraction LC_MS LC-MS/MS Analysis (Detection & Quantification) Extraction->LC_MS Structural_Elucidation Structural Elucidation (NMR, High-Resolution MS) LC_MS->Structural_Elucidation If novel peak detected Enzyme_Assay Enzyme Assays (In vitro & In vivo) LC_MS->Enzyme_Assay Once confirmed Pathway_Identification Metabolic Pathway Identification Enzyme_Assay->Pathway_Identification Functional_Studies Functional Characterization Pathway_Identification->Functional_Studies

Caption: A proposed experimental workflow for the detection, characterization, and study of a novel inosine derivative like this compound.

Conclusion and Future Directions

The current body of scientific knowledge does not support the in vivo formation of this compound. This presents a significant gap in our understanding and highlights an area ripe for future research. The first critical step will be to unequivocally detect and identify this molecule in biological systems. Should its existence be confirmed, the subsequent challenge will be to delineate its biosynthetic pathway, identify the enzymes involved, and ultimately understand its physiological or pathological significance. The methodologies and knowledge from the broader field of inosine metabolism will be invaluable in guiding these future investigations. For now, this compound remains an intriguing but unverified entity in the landscape of molecular biology.

Spectroscopic Profile of 2-Acetonylinosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Acetonylinosine is a modified purine nucleoside, an analog of inosine, which plays a crucial role in various biological processes. The structural characterization of such modified nucleosides is paramount for understanding their function, metabolism, and potential as therapeutic agents. Spectroscopic techniques provide a fundamental basis for this characterization, offering detailed insights into the molecular structure, functional groups, and electronic properties of these molecules. This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition.

It is important to note that a comprehensive search of scientific literature did not yield specific, published experimental spectroscopic data for this compound. Therefore, this guide has been constructed based on the known spectroscopic properties of the parent molecule, inosine, and characteristic data for the acetonyl functional group. The information herein serves as a predictive framework for researchers and drug development professionals working with this or structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges for nucleosides, typical fragmentation patterns in mass spectrometry, characteristic infrared absorption frequencies, and known ultraviolet-visible absorption properties of purine systems.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-8~8.1-8.4sPurine ring proton.
H-1'~5.8-6.0dAnomeric proton of the ribose sugar.
H-2'~4.4-4.6tRibose sugar proton.
H-3'~4.1-4.3tRibose sugar proton.
H-4'~3.9-4.1qRibose sugar proton.
H-5'a, 5'b~3.5-3.7mRibose sugar protons.
-CH₂- (Acetonyl)~3.8-4.2sMethylene protons of the acetonyl group.
-CH₃ (Acetonyl)~2.1-2.3sMethyl protons of the acetonyl group.
2'-OH~5.4dRibose hydroxyl proton.
3'-OH~5.1dRibose hydroxyl proton.
5'-OH~5.2tRibose hydroxyl proton.
N1-H~12.4br sPurine ring imino proton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Notes
C-2~155-158Carbon bearing the acetonyl group.
C-4~148-150Purine ring carbon.
C-5~124-126Purine ring carbon.
C-6~157-159Carbonyl carbon in the purine ring.
C-8~140-142Purine ring carbon.
C-1'~87-89Anomeric carbon of the ribose sugar.
C-2'~74-76Ribose sugar carbon.
C-3'~70-72Ribose sugar carbon.
C-4'~85-87Ribose sugar carbon.
C-5'~61-63Ribose sugar carbon.
-CH₂- (Acetonyl)~50-55Methylene carbon of the acetonyl group.
C=O (Acetonyl)~205-208Carbonyl carbon of the acetonyl group.
-CH₃ (Acetonyl)~29-31Methyl carbon of the acetonyl group.
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺325.11Molecular ion with a proton adduct.
[M+Na]⁺347.09Molecular ion with a sodium adduct.
[M-H]⁻323.09Molecular ion with a proton removed.
[B+H]⁺193.06Fragment corresponding to the protonated 2-acetonylhypoxanthine base.[7][8][9][10]
[Ribose-H₂O+H]⁺117.06Fragment corresponding to the dehydrated ribose sugar.
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyls)3200-3600Strong, Broad
N-H stretch (purine)3100-3300Medium, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (acetonyl)1710-1725Strong, Sharp
C=O stretch (purine lactam)1670-1690Strong
C=N, C=C stretch (purine)1500-1650Medium-Strong
C-O stretch (hydroxyls, ether)1050-1250Strong

General principles of IR spectroscopy for purine derivatives can be found in various sources.[3][11][12][13][14][15][16][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Notes
0.1 M HCl~250-255The absorption maximum is characteristic of the purine chromophore under acidic conditions.
0.1 M NaOH~255-260A slight bathochromic shift is expected under basic conditions due to deprotonation.
H₂O / Buffer (pH 7)~252-257Absorption at neutral pH.

The UV-Vis spectra of inosine and its derivatives are well-documented.[18][19][20][21][22]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (e.g., -OH, -NH). Transfer the solution to a 5 mm NMR tube.[23]

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[24][25][26][27]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or water. Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[28][29][30][31][32]

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

    • Perform tandem MS (MS/MS) on the molecular ions ([M+H]⁺ and [M-H]⁻) to obtain fragmentation patterns for structural elucidation.[33]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[34]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of this compound in water or a suitable buffer. Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0. Prepare samples in 0.1 M HCl and 0.1 M NaOH to observe pH-dependent spectral shifts.[18]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use quartz cuvettes with a 1 cm path length.

    • Blank the spectrophotometer with the respective solvent (0.1 M HCl, 0.1 M NaOH, or buffer).

    • Record the absorbance spectrum from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a modified nucleoside like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation start Starting Materials (e.g., Inosine derivative) reaction Chemical Reaction (e.g., Alkylation) start->reaction workup Reaction Work-up & Purification (e.g., Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C, 2D) workup->nmr ms Mass Spectrometry (HRMS, MS/MS) workup->ms ir IR Spectroscopy workup->ir uv UV-Vis Spectroscopy workup->uv analysis Spectral Interpretation & Structure Elucidation nmr->analysis ms->analysis ir->analysis uv->analysis validation Purity Assessment & Final Compound Validation analysis->validation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Navigating the Labyrinth of Molecular Stability: A Technical Guide to the Thermodynamic Assessment of Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, efficacy, and safety profile. A thorough understanding of a molecule's inherent stability and its degradation pathways is paramount for successful drug development. This guide provides an in-depth technical overview of the principles and methodologies for assessing the thermodynamic stability of pharmaceutical compounds. While specific thermodynamic data for "2-Acetonylinosine" is not publicly available, this document will use a representative case study of the antibiotic Ceftobiprole to illustrate the application of key stability testing principles and data presentation. We will delve into experimental protocols for common analytical techniques and provide visualizations for experimental workflows, offering a comprehensive resource for scientists in the field.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug from discovery to market is fraught with challenges, with molecular stability being a significant hurdle. Thermodynamic stability refers to the tendency of a molecule to exist in its native, active conformation under specified conditions. A thermodynamically unstable compound is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Early and comprehensive assessment of a drug candidate's stability profile is therefore not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.

Key parameters that govern thermodynamic stability include temperature, pH, light, humidity, and the presence of oxidizing agents. Understanding how these factors influence the degradation kinetics of a drug substance is crucial for defining appropriate storage conditions, formulation strategies, and predicting its behavior in vivo.

Experimental Approaches to Stability Assessment

A multi-pronged approach employing various analytical techniques is essential for a comprehensive evaluation of a drug's stability.[1][2] These methods are designed to detect and quantify the active pharmaceutical ingredient (API) and its degradation products over time under various stress conditions.

Forced Degradation Studies: Also known as stress testing, this involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods. Common stress conditions include:

  • Acidic and Basic Hydrolysis: Investigates susceptibility to degradation in acidic and alkaline environments.

  • Oxidation: Evaluates the impact of oxidative stress, often using hydrogen peroxide.[3]

  • Photostability: Assesses degradation upon exposure to light.

  • Thermal Stress: Determines the effect of elevated temperatures on the drug substance.[4]

Stability-Indicating Analytical Methods: The cornerstone of any stability study is a validated analytical method that can accurately separate and quantify the intact drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful and widely used technique for this purpose.[3][5]

Case Study: Stability Profile of Ceftobiprole

To illustrate the practical application of these principles, we will examine the stability of Ceftobiprole, a fifth-generation cephalosporin antibiotic. The following data is synthesized from published stability studies.[3]

Quantitative Degradation Kinetics

The degradation of Ceftobiprole often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. The rate constant (k) is a key parameter for quantifying stability.

Stress ConditionSolvent/MediumTemperature (°C)Rate Constant (k) (s⁻¹)Reference
Alkaline Hydrolysis 0.01 M NaOHNot SpecifiedNot Quantified (rapid degradation)[3]
Oxidative Degradation 3% H₂O₂ in 10% DMSONot Specified2.56 x 10⁻⁵[3]
Oxidative Degradation 3% H₂O₂ in 0.1 M HClNot Specified1.33 x 10⁻⁴[3]
Oxidative Degradation 3% H₂O₂ in water (pH 7)Not Specified7.07 x 10⁻⁵[3]

Table 1: Summary of Ceftobiprole Degradation Kinetics under Various Stress Conditions.

Experimental Protocol: HPLC-MS/MS for Stability Indicating Assay of Ceftobiprole

The following provides a detailed methodology for a stability-indicating HPLC-MS/MS assay based on typical protocols for small molecule analysis.[3][5]

Objective: To separate and quantify Ceftobiprole and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Analytical column: Kinetex Biphenyl column (or equivalent)

Reagents and Materials:

  • Ceftobiprole reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (pH 5.8)

  • Water (HPLC grade)

  • Degradation solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

Chromatographic Conditions:

  • Mobile Phase A: Ammonium acetate buffer (pH 5.8)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient to ensure separation of all relevant peaks.

  • Flow Rate: As per column specifications.

  • Column Temperature: Controlled to ensure reproducibility.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of Ceftobiprole and known degradants.[5] Full scan or product ion scan modes can be used for the identification of unknown degradation products.

  • Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

Procedure:

  • Standard Preparation: Prepare a stock solution of Ceftobiprole reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation (Forced Degradation):

    • Dissolve a known amount of Ceftobiprole in the respective stress solutions (acid, base, oxidant).

    • Incubate the solutions for a defined period under the specified conditions (e.g., temperature, light exposure).

    • At predetermined time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared standards and samples into the HPLC-MS/MS system.

  • Data Analysis:

    • Generate a calibration curve from the reference standard injections.

    • Identify and quantify Ceftobiprole and its degradation products in the stressed samples by comparing their retention times and mass spectra to the reference standard and control samples.

    • Calculate the percentage of degradation and the formation of impurities.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding complex processes. The following diagram, generated using Graphviz, outlines a typical workflow for assessing the thermodynamic stability of a drug candidate.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analytical Testing cluster_data Data Interpretation API Active Pharmaceutical Ingredient (API) Stress_Solutions Preparation of Stress Solutions (Acid, Base, Oxidant, etc.) Incubation Incubation under Stress Conditions (Temp, Light, Time) Stress_Solutions->Incubation Introduction of API Sampling Time-point Sampling & Neutralization Incubation->Sampling HPLC_MS HPLC-MS/MS Analysis Sampling->HPLC_MS Quantification Quantification of API & Degradation Products HPLC_MS->Quantification Kinetics Degradation Kinetics Analysis Quantification->Kinetics Pathway Degradation Pathway Elucidation Kinetics->Pathway

A typical experimental workflow for forced degradation studies.

Conclusion

The assessment of thermodynamic stability is an indispensable component of the drug development pipeline. A systematic and rigorous approach, employing validated stability-indicating methods and forced degradation studies, is essential to characterize a drug candidate's degradation profile fully. While the specific compound "this compound" lacks available stability data, the principles and methodologies outlined in this guide, exemplified by the case of Ceftobiprole, provide a robust framework for researchers and scientists to navigate the complexities of molecular stability and ensure the development of safe and effective medicines.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-Acetonylinosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetonylinosine is a modified nucleoside that is of growing interest in biomedical research. Accurate and sensitive quantification of this molecule in biological matrices is essential for understanding its physiological roles and its potential as a biomarker. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.

Chemical Structure and Mass Spectrometry

To develop a selective LC-MS/MS method, the exact mass of the parent ion and its fragmentation pattern upon collision-induced dissociation (CID) must be determined. Based on the chemical structure of inosine with an acetonyl group at the 2-position of the hypoxanthine base, the following mass information was derived:

  • Chemical Formula: C₁₃H₁₆N₄O₆

  • Molecular Weight: 324.29 g/mol

  • Precursor Ion ([M+H]⁺): m/z 325.1

Upon fragmentation, the most characteristic product ion for inosine and its derivatives results from the cleavage of the glycosidic bond, yielding the protonated purine base. For this compound, this corresponds to 2-acetonylhypoxanthine. Another potential fragmentation is the neutral loss of the ribose moiety.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Urine
  • Sample Pre-treatment: Centrifuge 1 mL of urine at 10,000 x g for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to the supernatant.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar compounds like modified nucleosides.

  • Column: A HILIC column with a polar stationary phase (e.g., amide or bare silica).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS method for this compound. Please note that the MRM transitions are predicted based on the expected fragmentation pattern and should be empirically optimized.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)325.1193.115100
This compound (Qualifier)325.1136.125100

Table 2: Hypothetical Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)90-110%
Precision (% RSD)< 15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge spike Spike Internal Standard centrifuge->spike spe Solid-Phase Extraction spike->spe evap Evaporation & Reconstitution spe->evap lc HILIC Separation evap->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Application Notes and Protocols for the Quantification of 2-Acetonylinosine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetonylinosine is a modified nucleoside derived from inosine. The quantification of modified nucleosides in biological fluids such as urine and plasma is an emerging area of research for biomarker discovery in various pathological conditions. Altered levels of these molecules can reflect disease states, including cancer and neurodegenerative disorders. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

While specific quantitative data for this compound is not widely published, this protocol is based on established and validated methods for the analysis of similar modified nucleosides and inosine derivatives.[1][2][3][4][5] It serves as a robust framework for researchers to develop and validate a specific assay for this compound in their own laboratories.

Biological Significance of Inosine Metabolism

Inosine is a crucial intermediate in purine metabolism.[6][7][8] It is formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[6][7] Inosine can be further metabolized to hypoxanthine, xanthine, and ultimately uric acid.[6] Beyond its role in purine metabolism, inosine and its derivatives are recognized as bioactive molecules that can modulate signaling pathways, RNA editing, and immune responses.[6][7][9] The study of inosine-related metabolites like this compound could therefore provide valuable insights into various physiological and pathological processes.

Inosine_Metabolism Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase IMP Inosine Monophosphate (IMP) IMP->Inosine 5'-Nucleotidase This compound This compound Inosine->this compound Post-Translational Modification (Putative) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Purine_Salvage Purine Salvage Pathway Hypoxanthine->Purine_Salvage Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase RNA RNA RNA->Inosine RNA Degradation

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data for this compound. Actual values will need to be determined experimentally.

Table 1: LC-MS/MS Parameters for this compound Analysis (Hypothetical)

ParameterValue
Analyte This compound
Internal Standard (IS) Stable Isotope Labeled this compound
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) To be determined
Product Ion (m/z) To be determined
Collision Energy (eV) To be determined
Dwell Time (ms) 100

Table 2: Method Validation Parameters (Based on FDA Guidelines)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤20%
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent and reproducible
Stability (Freeze-thaw, bench-top, long-term) Within ±15% of nominal concentration

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in biological samples.

Protocol 1: Sample Preparation from Human Urine

This protocol is adapted from established methods for the analysis of modified nucleosides in urine.[2][3][5]

Materials:

  • Human urine samples

  • Internal Standard (IS) solution (Stable Isotope Labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean 1.5 mL centrifuge tube.

  • Add 10 µL of the IS solution.

  • Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:ACN with 0.1% FA).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an LC vial for analysis.

Protocol 2: Sample Preparation from Human Plasma

This protocol is based on standard procedures for small molecule extraction from plasma.[10][11]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (Stable Isotope Labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Phosphoric acid solution (4.25%)

  • Solid Phase Extraction (SPE) cartridges (e.g., HLB)

  • SPE vacuum manifold

  • Methanol (MeOH), LC-MS grade

  • Deionized water

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC vials

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • In a 1.5 mL centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the IS solution.

  • Add 100 µL of 4.25% phosphoric acid solution and vortex to mix.

  • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% MeOH in water.

  • Elute the analyte with 1 mL of MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an LC vial for analysis.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for your specific instrumentation and this compound standard.

LC System:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or a HILIC column suitable for polar compounds.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS System:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: To be optimized for the specific instrument.

  • MRM Transitions: To be determined by infusing a standard of this compound and its stable isotope-labeled internal standard. The transition for inosine (m/z 269.1 → 137.1) can be used as a starting point for optimization.[10]

Experimental Workflow and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Urine/Plasma) Spike_IS Spike with Internal Standard Sample_Collection->Spike_IS Extraction Extraction (Protein Precipitation/SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

References

Application Note: Solid-Phase Synthesis of 2-Acetonylinosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are fundamental components in the development of therapeutic agents and biochemical probes. Specifically, substitutions at the C2 position of purine nucleosides have been shown to modulate their biological activity, making them attractive targets for drug discovery programs. 2-Acetonylinosine, a derivative of the naturally occurring purine nucleoside inosine, presents a unique structural motif with potential applications in antiviral and anticancer research. Solid-phase synthesis offers a streamlined and efficient methodology for the preparation of such modified nucleosides, facilitating purification and enabling the potential for library synthesis. This application note provides a detailed protocol for the solid-phase synthesis of this compound, commencing from a resin-bound 2-iodoinosine precursor. The described workflow is designed to be accessible to researchers with a foundational knowledge of organic chemistry and solid-phase synthesis techniques.

Overall Synthesis Workflow

The solid-phase synthesis of this compound is proposed to proceed through a multi-step sequence starting from an immobilized, protected inosine derivative. The key steps involve the introduction of a halogen at the C2 position, followed by a palladium-catalyzed cross-coupling reaction to install the acetonyl moiety, and finally, cleavage from the solid support and deprotection to yield the target compound.

G cluster_synthesis Solid-Phase Synthesis Workflow start Immobilized 2',3',5'-O-Protected Inosine on Solid Support step1 Iodination at C2 Position start->step1 NIS, MeCN step2 Sonogashira Coupling with Propargyl Alcohol step1->step2 Pd(PPh3)4, CuI, Et3N, Propargyl Alcohol step3 Hydration of the Alkyne step2->step3 Hg(OAc)2, H2SO4, H2O/THF step4 Cleavage from Solid Support step3->step4 TFA/H2O step5 Deprotection step4->step5 NH3/MeOH end This compound step5->end G Resin_Inosine Resin-Bound Protected Inosine Resin_Iodoinosine Resin-Bound 2-Iodoinosine Resin_Inosine->Resin_Iodoinosine Iodination Resin_Alkyne Resin-Bound 2-Propargylinosine Resin_Iodoinosine->Resin_Alkyne Sonogashira Coupling Resin_Acetonylinosine Resin-Bound This compound Resin_Alkyne->Resin_Acetonylinosine Hydration Final_Product This compound (Purified) Resin_Acetonylinosine->Final_Product Cleavage & Deprotection

Application Notes & Protocols: Probing RNA Structure with Chemical Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Note on 2-Acetonylinosine: As of our latest search, "this compound" is not a recognized or documented chemical probe for RNA structure analysis in peer-reviewed literature. It is possible that this is a novel, unpublished compound or a misnomer. Therefore, this document will focus on a widely adopted and validated method for RNA structure probing: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) . We will use the well-characterized reagent 1-methyl-7-nitroisatoic anhydride (1M7) as a representative example to provide detailed application notes and protocols.

Introduction to SHAPE-MaP for RNA Structure Analysis

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique that interrogates the local structural dynamics of RNA at single-nucleotide resolution.[1][2][3] The method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of conformationally flexible ribonucleotides.[2][3] This flexibility is correlated with the absence of base-pairing or other structural constraints. When coupled with Mutational Profiling (MaP), the sites of 2'-O-adduct formation are identified through reverse transcription, where the modifications induce mutations or deletions in the resulting cDNA.[4][5] These mutations are then quantified using massively parallel sequencing, providing a nucleotide-resolution map of the RNA structure.[4][6]

SHAPE-MaP is a versatile technique that can be applied to a wide range of RNAs, from small motifs to entire transcriptomes, both in vitro and in vivo.[2][5][6] The resulting reactivity data can be used to refine computational models of RNA secondary and tertiary structure, identify ligand binding sites, and study RNA conformational changes.[3]

Choosing a SHAPE Reagent

Several SHAPE reagents are available, each with distinct chemical properties that make them suitable for different applications. The choice of reagent depends on factors such as its reactivity, half-life, and cell permeability.

SHAPE ReagentTypical Half-LifeKey Characteristics
1-methyl-7-nitroisatoic anhydride (1M7) ~14 secondsA versatile, fast-acting reagent with low nucleotide bias, suitable for both in vitro and in vivo studies.[7]
N-methylisatoic anhydride (NMIA) ~430 secondsA widely used reagent, though less suitable for intracellular applications.
1-methyl-6-nitroisatoic anhydride (1M6) ~31 secondsSimilar to 1M7, it is highly versatile and suitable for cell-free assays with faster reactivity than NMIA.
5-nitroisatoic anhydride (5NIA) ~100 secondsSuitable for modifying RNA within living cells.
Benzoyl Cyanide (BzCN) ~0.25 secondsExtremely fast-acting, useful for tracking RNA folding dynamics in real-time.
N-Acetylimidazole (NAI) 3-30 minutesProduces minimal acetyl adducts and is suitable for in vivo studies.

Experimental Protocols for SHAPE-MaP using 1M7

This protocol outlines the key steps for performing a SHAPE-MaP experiment on a target RNA in vitro using 1M7.

RNA Preparation and Folding
  • RNA Synthesis and Purification: Synthesize the RNA of interest using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity. Elute the RNA from the gel and quantify its concentration.

  • RNA Folding:

    • In a thin-walled PCR tube, dilute the purified RNA to a final concentration of 1-2 pmol in 0.5x TE buffer.

    • Heat the RNA solution to 95°C for 2 minutes to denature any existing structures, then immediately place it on ice for 2 minutes.

    • Add a folding buffer (e.g., final concentration of 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and mix gently.

    • Incubate the RNA at the desired folding temperature (typically 37°C) for 20-30 minutes to allow it to adopt its native conformation.

SHAPE Modification with 1M7
  • Reagent Preparation: Prepare a fresh stock solution of 1M7 in anhydrous DMSO (e.g., 100 mM).

  • Modification Reaction:

    • Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for the no-reagent control (-). A denaturing control can also be included.

    • To the (+) tube, add 1M7 to a final concentration of 10 mM.

    • To the (-) tube, add an equivalent volume of DMSO.

    • Incubate the reactions for 5 minutes at 37°C. The reaction time corresponds to approximately five half-lives of 1M7.[8]

  • RNA Precipitation: Stop the reaction and purify the RNA by ethanol precipitation to remove the SHAPE reagent and salts. Resuspend the RNA pellet in nuclease-free water.

Mutational Profiling by Reverse Transcription
  • Primer Annealing:

    • Anneal a fluorescently labeled or sequence-specific primer to the modified and control RNA samples.

    • Incubate at 65°C for 5 minutes, followed by 35°C for 5 minutes, and then place on ice for 1 minute.

  • Reverse Transcription:

    • Prepare a reverse transcription master mix containing a reverse transcriptase (e.g., SuperScript IV), dNTPs, and a buffer that includes MnCl₂. The presence of Mn²⁺ is crucial for promoting the read-through of 2'-O-adducts and inducing mutations.[8]

    • Initiate the reverse transcription reaction and incubate at 52°C for 10-30 minutes.

  • RNA Degradation: Degrade the RNA template by adding NaOH and incubating at 95°C for 5 minutes.

Library Preparation and Sequencing
  • cDNA Purification: Purify the resulting cDNA.

  • Library Construction: Prepare sequencing libraries from the cDNA using a commercial kit (e.g., Nextera XT DNA Library Preparation Kit).[4] This involves fragmentation, adapter ligation, and PCR amplification to add sequencing barcodes.

  • Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on a platform such as Illumina.

Data Analysis
  • Data Processing: Use software like ShapeMapper to process the raw sequencing data.[6] This involves aligning the reads to the reference RNA sequence, identifying mutations, and calculating the mutation rate at each nucleotide position.

  • Reactivity Calculation: The SHAPE reactivity for each nucleotide is calculated by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the modified sample.

  • Structure Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure or SuperFold) to generate a more accurate model of the RNA structure.[6]

Visualizations

SHAPE_MaP_Workflow cluster_preparation 1. RNA Preparation & Folding cluster_modification 2. SHAPE Modification cluster_rt 3. Reverse Transcription cluster_sequencing 4. Sequencing cluster_analysis 5. Data Analysis prep_rna RNA Synthesis & Purification fold_rna RNA Denaturation & Refolding prep_rna->fold_rna Purified RNA add_1m7 Add 1M7 Reagent (+) fold_rna->add_1m7 add_dmso Add DMSO (-) fold_rna->add_dmso rt_map Mutational Profiling (MaP) RT add_1m7->rt_map add_dmso->rt_map lib_prep Library Preparation rt_map->lib_prep sequencing High-Throughput Sequencing lib_prep->sequencing data_proc ShapeMapper Analysis sequencing->data_proc structure_model RNA Structure Modeling data_proc->structure_model SHAPE Reactivities

Caption: SHAPE-MaP Experimental Workflow.

SHAPE_Chemistry rna Flexible RNA Nucleotide 2'-OH adduct 2'-O-Adduct (Blocks or induces mutations during RT) rna:f0->adduct Acylation reagent 1M7 SHAPE Reagent reagent->adduct

Caption: Principle of 2'-Hydroxyl Acylation.

References

Application Notes and Protocols for Inosine Derivatives in Epitranscriptomics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Acetonylinosine:

Extensive searches of scientific literature and chemical databases did not yield any information on a molecule named "this compound" or its applications in epitranscriptomics. It is possible that this is a novel, yet-to-be-described compound or a proprietary molecule not yet in the public domain.

The following application notes and protocols are therefore focused on Inosine and its well-characterized derivatives, which are central to the field of epitranscriptomics. This information provides a foundational understanding of how inosine modifications are studied and their significance, which would likely be relevant to the study of any novel inosine derivative.

I. Introduction to Inosine in Epitranscriptomics

Inosine (I) is a prevalent post-transcriptional modification in RNA, arising from the deamination of adenosine (A).[1][2][3] This A-to-I editing is a key process in epitranscriptomics, the study of chemical modifications to RNA that do not alter the primary nucleotide sequence. The enzymes responsible for this conversion are the Adenosine Deaminases Acting on RNA (ADARs).[2][4]

The presence of inosine in an RNA transcript can have profound biological consequences, as it is most often interpreted as guanosine (G) by the cellular machinery.[4] This can lead to:

  • Recoding of mRNA: Altering the amino acid sequence of the translated protein.[4]

  • Changes in RNA structure and stability: Inosine-cytidine (I-C) base pairs are less stable than guanosine-cytidine (G-C) pairs.[2]

  • Modulation of splicing: Creation or destruction of splice sites.

  • Altered microRNA targeting and regulation. [4]

  • Modulation of the innate immune response: Distinguishing self from non-self RNA.[2]

Beyond inosine itself, several naturally occurring methylated derivatives have been identified, including 1-methylinosine (m¹I), 2′-O-methylinosine (Im), and 1,2′-O-dimethylinosine (m¹Im).[1][3][5] These modifications further expand the functional diversity of the epitranscriptome.

II. Quantitative Data Summary

The following table summarizes key quantitative aspects related to inosine in epitranscriptomics.

ParameterDescriptionTypical Values/ObservationsReferences
Thermodynamic Stability Change in Gibbs Free Energy (ΔG°) for an I-C base pair compared to a G-C base pair in an RNA duplex.An I-C pair is ~2.0 kcal/mol less stable than a G-C pair.[2]
Ribosomal Decoding Fidelity How the ribosome interprets inosine at each codon position.Primarily decoded as G. Can also be decoded as A, and rarely as U, in a context-dependent manner.[4]
Ribosomal Stalling The effect of inosine on the speed of translation.The presence of inosine, particularly multiple inosines within a codon, can cause ribosome stalling.[4]

III. Key Experimental Protocols

Protocol 1: Identification of A-to-I Editing Sites by High-Throughput Sequencing

This protocol outlines a typical workflow for identifying inosine-containing transcripts on a transcriptome-wide scale.

Principle: Inosine is read as guanosine by reverse transcriptase during cDNA synthesis. Therefore, comparing RNA sequencing data to a reference genome will reveal A-to-G mismatches, which are indicative of A-to-I editing sites.

Methodology:

  • RNA Isolation: Isolate high-quality total RNA from the cells or tissues of interest.

  • Library Preparation: Prepare a strand-specific RNA sequencing library. This is crucial to distinguish A-to-I editing from T-to-C changes on the opposite strand.

  • Sequencing: Perform deep sequencing on a platform such as Illumina NovaSeq.

  • Data Analysis:

    • Alignment: Align the sequencing reads to the reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs).

    • Filtering:

      • Retain only A-to-G mismatches (on the transcribed strand).

      • Remove known genomic SNPs using databases like dbSNP.

      • Filter out sites in homopolymeric regions and at the ends of reads, which are prone to sequencing errors.

      • Apply statistical filters to ensure a high confidence in the identified editing sites.

Diagram of A-to-I Editing Site Identification Workflow:

workflow RNA_Isolation 1. RNA Isolation Library_Prep 2. Library Preparation (Strand-specific) RNA_Isolation->Library_Prep Sequencing 3. High-Throughput Sequencing Library_Prep->Sequencing Alignment 4. Alignment to Reference Genome Sequencing->Alignment Variant_Calling 5. Variant Calling Alignment->Variant_Calling Filtering 6. Filtering for A-to-G Mismatches Variant_Calling->Filtering Final_Sites Identified A-to-I Editing Sites Filtering->Final_Sites

Caption: Workflow for identifying A-to-I editing sites.

Protocol 2: Validation of Inosine-Mediated Protein Recoding

Principle: To confirm that an A-to-I editing event leads to a change in the protein sequence, the corresponding protein can be analyzed by mass spectrometry.

Methodology:

  • Protein Isolation: Isolate total protein from the biological sample.

  • Protein of Interest Enrichment: If possible, enrich for the protein of interest using immunoprecipitation.

  • Proteolytic Digestion: Digest the protein sample into smaller peptides using an enzyme like trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the resulting spectra against a protein database that includes both the unedited (adenosine-encoded) and the edited (inosine/guanosine-encoded) protein sequences.

    • Identification of peptides corresponding to the edited sequence confirms the recoding event.

Diagram of Protein Recoding Validation Workflow:

workflow Protein_Isolation 1. Protein Isolation Digestion 2. Proteolytic Digestion Protein_Isolation->Digestion LC_MS 3. LC-MS/MS Analysis Digestion->LC_MS Database_Search 4. Database Search LC_MS->Database_Search Validation Validation of Recoded Peptide Database_Search->Validation

Caption: Workflow for validating protein recoding.

IV. Signaling and Functional Pathways

The biological effects of inosine are mediated through its impact on various cellular processes. The following diagram illustrates the central role of A-to-I editing.

Diagram of the Functional Consequences of A-to-I Editing:

pathway cluster_editing A-to-I Editing cluster_consequences Functional Consequences Adenosine Adenosine (A) in dsRNA ADAR ADAR Enzymes Adenosine->ADAR Inosine Inosine (I) ADAR->Inosine Recoding Protein Recoding Inosine->Recoding Splicing Altered Splicing Inosine->Splicing Stability mRNA Stability Change Inosine->Stability Immunity Innate Immunity Modulation Inosine->Immunity

Caption: Functional consequences of A-to-I editing.

References

Application Notes & Protocols: Enzymatic Incorporation of Modified Nucleosides into RNA

Author: BenchChem Technical Support Team. Date: November 2025

Topic: General Strategies for the Enzymatic Incorporation of 2-Acetonylinosine and Other Modified Purine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure-function relationships, developing RNA-based therapeutics, and creating novel biotechnological applications. While naturally occurring RNA modifications are extensive and play critical roles in cellular processes, the ability to incorporate synthetic analogs offers unparalleled control for probing and engineering RNA molecules.[1][2] This document provides a framework for the enzymatic incorporation of modified nucleosides, using the hypothetical molecule "this compound" as an example, by leveraging the robust activity of bacteriophage RNA polymerases, such as T7 RNA Polymerase (T7 RNAP).

The primary method for enzymatic synthesis of modified RNA is in vitro transcription, which utilizes a DNA template, an RNA polymerase, and a mixture of canonical and modified nucleoside triphosphates (NTPs).[1][3] The efficiency of this process is highly dependent on the nature of the modification, its position on the nucleobase, and the specific polymerase used.[3][4]

Applications of RNA Site-Specifically Modified with Analogs like this compound

The introduction of modified nucleosides can bestow novel properties upon RNA molecules, enabling a wide range of applications:

  • Structural Analysis: Modified bases can serve as probes for NMR spectroscopy or X-ray crystallography, helping to define the three-dimensional structure of RNA.

  • Probing RNA-Protein Interactions: Analogs can be used to identify key functional groups involved in binding to proteins or other ligands. Cross-linking agents attached to a nucleoside can map binding sites.

  • Therapeutic Development: Modifications can enhance the stability of RNA therapeutics (e.g., mRNA vaccines, siRNAs) against nuclease degradation, reduce immunogenicity, and improve target binding affinity.[5][6]

  • Functional Modulation: The introduction of specific chemical groups can alter the catalytic activity of ribozymes or the regulatory function of non-coding RNAs.

Experimental Protocols

Protocol 1: In Vitro Transcription for Incorporation of a Modified Nucleoside Triphosphate (mNTP)

This protocol describes a general method for incorporating a modified nucleoside triphosphate, such as this compound-5'-triphosphate (2-Ac-ITP), into an RNA transcript using T7 RNA Polymerase.

1. Preparation of DNA Template:

  • Design: A double-stranded DNA template containing the T7 promoter sequence (5'-TAATACGACTCACTATAG -3') followed by the desired RNA sequence is required. The first nucleotide of the transcript is typically a guanosine for optimal initiation by T7 RNAP.[1][3]

  • Synthesis: The template can be generated by annealing two complementary synthetic DNA oligonucleotides or by PCR amplification. The template strand should encode the complement of the desired RNA sequence.

  • Purity: The DNA template must be highly pure. Purification by PAGE or HPLC is recommended to remove truncated or failed sequences.

2. In Vitro Transcription Reaction:

  • Reaction Setup: Combine the following components at room temperature in the order listed. It is crucial to fine-tune the Mg²⁺ concentration, as it can significantly impact transcription efficiency and fidelity.[1]

ComponentStock ConcentrationVolume (µL)Final Concentration
Nuclease-Free Water-Up to 100-
Transcription Buffer10X101X
ATP, CTP, UTP100 mM each22 mM each
GTP100 mM22 mM
Modified NTP (e.g., 2-Ac-ITP)100 mM22 mM
DNA Template1 µM550 nM
T7 RNA Polymerase50 U/µL2100 U
RNase Inhibitor40 U/µL140 U
Total Volume 100
  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to product degradation or non-templated additions.[1]

  • DNase Treatment: To remove the DNA template, add 2 U of RNase-free DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C.

3. Purification of Modified RNA:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the most common method for obtaining high-purity RNA of a specific length.

    • Add an equal volume of 2X formamide loading buffer to the transcription reaction.

    • Heat at 95°C for 5 minutes and then place on ice.

    • Load the sample onto a denaturing polyacrylamide gel (containing urea).

    • Run the gel until the desired separation is achieved.

    • Visualize the RNA bands by UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

    • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Alternative Methods: For larger scale or less stringent purity requirements, methods like silica-based spin columns or HPLC can be used.

4. Analysis and Quantification:

  • Quantification: Measure the RNA concentration using a spectrophotometer (A₂₆₀).

  • Quality Control: Assess the purity and integrity of the RNA by running an aliquot on a denaturing PAGE or using a Bioanalyzer.[4]

  • Confirmation of Incorporation: The successful incorporation of the modified nucleotide can be confirmed by mass spectrometry (MALDI-TOF or LC-MS/MS), which will show a mass shift corresponding to the modification.[1][4]

Data Presentation

The success of incorporating a modified nucleotide can vary. The table below summarizes typical yields for single and multiple incorporations of modified nucleotides based on published studies.[1] The values for a novel analog like this compound would require experimental determination.

Type of IncorporationNumber of ModificationsSubstituent SizeTypical Yield (%)
Single Incorporation1Small to Medium60 - 100
Multiple, Dispersed3Small to Medium60 - 100
Multiple, Adjacent7 (with adjacent pairs)Small to Medium25 - 50
Single or MultipleAnyBulky (e.g., Dibenzo[b,d]furan-4-yl)Low to None

Visualizations

The following diagrams illustrate the workflow for enzymatic incorporation of a modified nucleotide and the general logic of T7 RNA Polymerase function.

experimental_workflow cluster_prep Template Preparation cluster_transcription In Vitro Transcription cluster_analysis Purification & Analysis Template_Design 1. DNA Template Design (T7 Promoter + Gene) Template_Synth 2. Synthesis / PCR Template_Design->Template_Synth Template_Purify 3. Purification (PAGE or HPLC) Template_Synth->Template_Purify Reaction_Setup 4. Reaction Setup (T7 RNAP, NTPs, mNTP) Template_Purify->Reaction_Setup Incubation 5. Incubation (37°C, 2-4h) Reaction_Setup->Incubation DNase_Treat 6. DNase I Treatment Incubation->DNase_Treat RNA_Purify 7. RNA Purification (Denaturing PAGE) DNase_Treat->RNA_Purify QC 8. Quality Control (Gel, Bioanalyzer) RNA_Purify->QC Validation 9. Validation (Mass Spectrometry) QC->Validation

Caption: Experimental workflow for enzymatic incorporation of a modified nucleotide.

T7_RNAP_Logic T7_RNAP T7 RNA Polymerase Promoter Binds to T7 Promoter on DNA Template T7_RNAP->Promoter Initiation Initiates Transcription (Prefers G at +1) Promoter->Initiation Elongation Elongation: Processive Synthesis of RNA Initiation->Elongation Termination Terminates at end of template or specific terminator sequence Elongation->Termination RNA_Product Modified RNA Transcript Elongation->RNA_Product NTPs Canonical NTPs (ATP, CTP, GTP, UTP) NTPs->Elongation mNTP Modified NTP (e.g., 2-Ac-ITP) mNTP->Elongation

Caption: Logical flow of T7 RNA Polymerase-mediated transcription.

References

Application Notes and Protocols for the Development of a 2-Acetonylinosine Specific Antibody

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetonylinosine is a modified nucleoside that has garnered interest in various biomedical research fields. The development of a specific antibody against this compound is crucial for its detection, quantification, and the elucidation of its biological roles. These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of a this compound specific antibody.

Section 1: Immunogen Preparation

The generation of a robust immune response against a small molecule like this compound (a hapten) requires its conjugation to a larger carrier protein. This process renders the hapten immunogenic.

1.1. Synthesis of a this compound Derivative for Conjugation

While chemoenzymatic synthesis of this compound has been described, for the purpose of antibody development, a derivative containing a reactive handle for conjugation is required. A common strategy is to introduce a carboxyl group, which can then be coupled to primary amines on a carrier protein. A plausible synthetic route involves modifying the ribose moiety of inosine prior to the introduction of the acetonyl group at the C2 position, or alternatively, functionalizing the acetonyl group itself with a linker terminating in a carboxyl group. For the purpose of this protocol, we will assume the synthesis of a derivative, This compound-linker-COOH .

1.2. Conjugation of this compound-linker-COOH to Carrier Proteins

The carboxylated this compound derivative is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. Carbodiimide chemistry is a widely used method for this purpose.

Experimental Protocol: Carbodiimide-mediated Conjugation of this compound to KLH

Materials:

  • This compound-linker-COOH

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 mg of KLH in 2 ml of PBS.

  • In a separate tube, dissolve 5 mg of this compound-linker-COOH, 5 mg of EDC, and 3 mg of NHS in 1 ml of Activation Buffer.

  • Incubate the mixture from step 2 for 15 minutes at room temperature to activate the carboxyl group.

  • Slowly add the activated hapten solution to the KLH solution while gently stirring.

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • To quench the reaction, add hydroxylamine to a final concentration of 10 mM.

  • Transfer the conjugation mixture to a dialysis tube and dialyze against 4L of PBS at 4°C for 48 hours, with at least three buffer changes.

  • Determine the protein concentration of the conjugate (e.g., using a BCA assay) and the conjugation efficiency (hapten-to-carrier ratio) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

  • Store the this compound-KLH conjugate at -20°C in aliquots.

Data Presentation: Hapten-Carrier Conjugate Characteristics (Illustrative Data)

ParameterThis compound-KLHThis compound-BSA
Carrier ProteinKeyhole Limpet HemocyaninBovine Serum Albumin
Conjugation ChemistryEDC/NHSEDC/NHS
Hapten:Carrier Molar Ratio25:115:1
Protein Concentration2.5 mg/mL3.0 mg/mL

Visualization: Immunogen Preparation Workflow

G cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation to Carrier Protein Inosine Inosine Functionalization Functionalization Inosine->Functionalization Chemical Modification Acetonyl_Addition Acetonyl_Addition Functionalization->Acetonyl_Addition Chemoenzymatic Reaction Hapten_COOH Hapten_COOH Acetonyl_Addition->Hapten_COOH This compound-linker-COOH EDC_NHS EDC/NHS Activation Hapten_COOH->EDC_NHS KLH Carrier Protein (KLH) Conjugation Conjugation Reaction KLH->Conjugation EDC_NHS->Conjugation Dialysis Purification (Dialysis) Conjugation->Dialysis Immunogen This compound-KLH Immunogen Dialysis->Immunogen

Caption: Workflow for the preparation of the this compound-KLH immunogen.

Section 2: Antibody Production

Both polyclonal and monoclonal antibodies can be generated against this compound. The choice depends on the desired application, with monoclonal antibodies offering higher specificity and batch-to-batch consistency.

2.1. Polyclonal Antibody Production

Experimental Protocol: Immunization of Rabbits

Materials:

  • This compound-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • Syringes and needles

  • Two healthy New Zealand white rabbits

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits to serve as a negative control.

  • Primary Immunization (Day 0): Emulsify 500 µg of the this compound-KLH conjugate in 500 µL of PBS with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations (Days 14, 28, 42): Emulsify 250 µg of the conjugate in 500 µL of PBS with an equal volume of FIA. Administer the booster injections subcutaneously.

  • Test Bleeds (Days 24, 38, 52): Collect a small amount of blood from the ear vein to monitor the antibody titer by indirect ELISA.

  • Final Bleed (Day 56-60): Once a high antibody titer is confirmed, perform a terminal bleed via cardiac puncture under anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Antibody Purification: Purify the IgG fraction from the serum using Protein A/G affinity chromatography.

2.2. Monoclonal Antibody Production

Monoclonal antibodies are produced using hybridoma technology.[1]

Experimental Protocol: Hybridoma Development

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • SP2/0-Ag14 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Complete cell culture medium

  • 96-well cell culture plates

Procedure:

  • Immunization: Immunize BALB/c mice with the this compound-KLH conjugate following a similar schedule as for rabbits, but with lower doses (50-100 µg per injection).

  • Spleen Cell Harvest: Three days after the final boost, euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.

  • Cell Fusion: Prepare a single-cell suspension of splenocytes and fuse them with SP2/0 myeloma cells using PEG.

  • Selection of Hybridomas: Plate the fused cells in 96-well plates containing HAT medium. Unfused myeloma cells will be killed by aminopterin, and unfused splenocytes will naturally die off. Only hybridoma cells will survive.

  • Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using an indirect ELISA with this compound-BSA as the coating antigen.

  • Cloning: Positive hybridomas are subcloned by limiting dilution to ensure monoclonality.

  • Expansion and Antibody Production: Expand the positive clones and collect the supernatant containing the monoclonal antibody. The antibody can be purified using Protein A/G chromatography.

Visualization: Antibody Production Workflow

G cluster_polyclonal Polyclonal Antibody Production cluster_monoclonal Monoclonal Antibody Production P_Immunization Immunization of Rabbits (this compound-KLH) P_Boosters Booster Injections P_Immunization->P_Boosters P_Titer_Check Titer Monitoring (ELISA) P_Boosters->P_Titer_Check P_Bleed Final Bleed & Serum Collection P_Titer_Check->P_Bleed P_Purification Protein A/G Purification P_Bleed->P_Purification Polyclonal_Ab Polyclonal Antibody P_Purification->Polyclonal_Ab M_Immunization Immunization of Mice (this compound-KLH) Spleen_Harvest Spleen Cell Harvest M_Immunization->Spleen_Harvest Cell_Fusion Fusion with Myeloma Cells Spleen_Harvest->Cell_Fusion HAT_Selection HAT Selection Cell_Fusion->HAT_Selection Screening Screening (ELISA) HAT_Selection->Screening Cloning Subcloning Screening->Cloning Expansion Expansion & Purification Cloning->Expansion Monoclonal_Ab Monoclonal Antibody Expansion->Monoclonal_Ab

Caption: Overview of polyclonal and monoclonal antibody production workflows.

Section 3: Antibody Characterization

The produced antibodies must be thoroughly characterized for their specificity, sensitivity, and affinity.

3.1. Indirect ELISA for Titer Determination

Experimental Protocol:

  • Coat a 96-well plate with 100 µL/well of this compound-BSA (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Block the plate with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Prepare serial dilutions of the rabbit serum or hybridoma supernatant in blocking buffer and add 100 µL/well to the plate. Incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with 50 µL/well of 2M H2SO4.

  • Read the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives a signal twice that of the pre-immune serum.

Data Presentation: Antibody Titer (Illustrative Data)

Antibody SourceTiter (Indirect ELISA)
Polyclonal Rabbit Serum (Final Bleed)1:128,000
Monoclonal Hybridoma Clone 2A31:256,000
Monoclonal Hybridoma Clone 4B71:64,000

3.2. Competitive ELISA for Specificity and Sensitivity

A competitive ELISA is essential for determining the antibody's specificity for this compound and its cross-reactivity with related compounds.[2][3]

Experimental Protocol:

  • Coat a 96-well plate with this compound-BSA as described for the indirect ELISA.

  • After blocking and washing, prepare a series of dilutions of free this compound and related nucleosides (e.g., inosine, guanosine, adenosine) in PBST.

  • In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with the different concentrations of the free competitors for 1 hour at room temperature.

  • Transfer 100 µL/well of the antibody-competitor mixtures to the this compound-BSA coated plate.

  • Incubate for 1 hour at room temperature.

  • Proceed with the detection steps as described for the indirect ELISA (addition of secondary antibody, substrate, and stop solution).

  • The signal will be inversely proportional to the concentration of free this compound in the sample. The IC50 value (concentration of competitor that inhibits 50% of the antibody binding) is determined.

Data Presentation: Competitive ELISA Results (Illustrative Data)

CompetitorIC50 (nM)Cross-Reactivity (%)
This compound15100
Inosine>10,000<0.15
Guanosine>10,000<0.15
Adenosine>10,000<0.15
2'-Deoxyinosine>10,000<0.15

3.3. Western Blotting

Western blotting can be used to detect proteins that have been adducted with this compound.

Experimental Protocol:

  • Separate proteins from cell lysates or tissue homogenates (treated and untreated with a precursor of this compound) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-2-Acetonylinosine antibody (e.g., 1:1000 dilution) overnight at 4°C.[4]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization: Antibody Characterization Workflow

G cluster_titer Titer Determination cluster_specificity Specificity & Sensitivity cluster_application Application Validation Indirect_ELISA Indirect ELISA (this compound-BSA coated plate) Serial_Dilution Serial Dilution of Antibody Indirect_ELISA->Serial_Dilution Titer_Result Determine Titer Serial_Dilution->Titer_Result Competitive_ELISA Competitive ELISA Competitors Free this compound & Analogs Competitive_ELISA->Competitors IC50_Result Determine IC50 & Cross-Reactivity Competitors->IC50_Result Western_Blot Western Blotting SDS_PAGE Protein Separation (SDS-PAGE) Western_Blot->SDS_PAGE Detection Detection of Adducted Proteins SDS_PAGE->Detection

Caption: Workflow for the characterization of the anti-2-Acetonylinosine antibody.

References

Application Notes and Protocols for Cellular Imaging of 2-Acetonylinosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

In the study of cellular dynamics, the ability to visualize specific molecules and pathways provides invaluable insights. Modified nucleosides, particularly those with fluorescent properties, have emerged as powerful tools for real-time imaging of nucleic acid synthesis, localization, and function. While 2-Acetonylinosine is not an established fluorescent imaging agent, this document outlines a hypothetical framework for the application of a novel, cell-permeable fluorescent analog of this compound, tentatively named Fluoro-Acetonylinosine (FA-Ino) , for cellular imaging.

Inosine itself plays a crucial role in purine metabolism and RNA editing and can act as a signaling molecule, influencing pathways related to neuroprotection and immune response.[1][2][3] The ability to track the incorporation and localization of an inosine analog within living cells could therefore provide significant insights into these processes. These protocols are based on established methodologies for other fluorescent nucleoside analogs and are intended to serve as a guide for researchers and drug development professionals interested in developing and utilizing such a probe.[4][5]

Hypothetical Probe: Fluoro-Acetonylinosine (FA-Ino)

For the purpose of these application notes, we will consider a hypothetical fluorescent analog, Fluoro-Acetonylinosine (FA-Ino) . This molecule is envisioned as this compound modified with a fluorophore suitable for live-cell imaging, such as a coumarin or a rhodamine derivative, attached to the acetonyl group. The design of such a probe would aim for high cell permeability, minimal cytotoxicity, and strong fluorescence upon incorporation into cellular macromolecules or interaction with target proteins.

Applications

  • Monitoring of RNA Synthesis and Localization: By metabolically incorporating FA-Ino into newly synthesized RNA, researchers can visualize RNA dynamics in real-time. This includes tracking RNA transport between the nucleus and cytoplasm, localization to specific subcellular compartments like stress granules, and monitoring changes in RNA synthesis rates in response to stimuli.

  • Investigating Purine Salvage Pathways: The uptake and incorporation of FA-Ino would rely on the cellular purine salvage pathway. Imaging FA-Ino can thus be used to study the activity and regulation of this pathway in different cell types and disease models.

  • High-Throughput Screening: The fluorescent signal from FA-Ino could be adapted for high-throughput screening assays to identify drugs that modulate RNA synthesis, purine metabolism, or other inosine-related pathways.

Data Presentation

The following table summarizes hypothetical quantitative data for the use of FA-Ino in cellular imaging experiments. These values are illustrative and would need to be determined empirically for a specific probe and cell line.

ParameterValueCell LineNotes
Optimal Concentration 10 - 50 µMHeLa, HEK293TConcentration should be optimized to maximize signal-to-noise while minimizing cytotoxicity.
Incubation Time 2 - 12 hoursHeLa, HEK293TShorter times may be sufficient for detecting rapid changes in RNA synthesis.
Excitation Wavelength 488 nmN/AHypothetical value; dependent on the chosen fluorophore.
Emission Wavelength 520 nmN/AHypothetical value; dependent on the chosen fluorophore.
Cytotoxicity (IC50) > 200 µMHeLa, HEK293TA high IC50 value is desirable to ensure cell viability during imaging experiments.

Experimental Protocols

Protocol 1: Live-Cell Imaging of RNA Synthesis

This protocol describes the metabolic labeling of newly synthesized RNA in living cells using FA-Ino.

Materials:

  • Fluoro-Acetonylinosine (FA-Ino)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging compatible chambered coverslips or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO2)

  • Hoechst 33342 or other suitable nuclear counterstain (optional)

Procedure:

  • Cell Seeding: Plate cells on chambered coverslips or glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Metabolic Labeling: Prepare a working solution of FA-Ino in pre-warmed cell culture medium at the desired final concentration (e.g., 25 µM).

  • Remove the existing medium from the cells and replace it with the FA-Ino containing medium.

  • Incubate the cells for the desired period (e.g., 4 hours) in a cell culture incubator (37°C, 5% CO2).

  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated FA-Ino.

  • Imaging: Replace the PBS with fresh, pre-warmed cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).

  • If desired, add a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions.

  • Immediately proceed to image the cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Protocol 2: Fixed-Cell Imaging and Immunofluorescence

This protocol allows for the fixation of cells after FA-Ino labeling, enabling co-staining with antibodies for specific proteins.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody diluted in blocking solution

  • Fluorescently labeled secondary antibody diluted in blocking solution

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Follow steps 1-4 from Protocol 1.

  • Fixation: After incubation with FA-Ino, wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

  • Primary Antibody Staining: Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Image the cells using a fluorescence or confocal microscope.

Visualizations

Experimental_Workflow Experimental Workflow for Cellular Imaging of FA-Ino cluster_live_cell Live-Cell Imaging cluster_fixed_cell Fixed-Cell Imaging A Seed Cells B Metabolic Labeling with FA-Ino A->B C Wash Cells B->C D Live-Cell Microscopy C->D E Metabolic Labeling with FA-Ino F Fixation & Permeabilization E->F G Immunostaining F->G H Confocal Microscopy G->H Signaling_Pathway Hypothetical Signaling Pathway Investigated by FA-Ino FA_Ino FA-Ino ENTs Equilibrative Nucleoside Transporters (ENTs) FA_Ino->ENTs Uptake Adenosine_Receptor Adenosine Receptor FA_Ino->Adenosine_Receptor Potential Interaction Cell_Membrane Cell Membrane Purine_Salvage Purine Salvage Pathway ENTs->Purine_Salvage RNA_Polymerase RNA Polymerase Purine_Salvage->RNA_Polymerase Incorporation into FA-Ino-TP Nascent_RNA Fluorescently Labeled Nascent RNA RNA_Polymerase->Nascent_RNA Downstream_Signaling Downstream Signaling (e.g., PKA, ERK) Adenosine_Receptor->Downstream_Signaling

References

Application Notes & Protocols for the Analysis of 2-Acetonylinosine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the analysis of 2-Acetonylinosine, a modified nucleoside of interest to researchers in drug development and molecular biology. The following protocols are designed to offer guidance on the purification, characterization, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reverse-phase HPLC method is proposed here, which is a common and effective method for separating polar and nonpolar compounds.

Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

This protocol outlines a method for the analysis of this compound using a C18 column.

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.

  • Column: Agilent Zorbax SB-CN (5 µm, 4.6 × 150 mm) or a similar C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer, such as 20 mM triethylammonium acetate (TEAA), pH 7.4.

  • Gradient Program:

    • 0-5 min: 5% Acetonitrile

    • 5-25 min: 5-30% Acetonitrile (linear gradient)

    • 25-30 min: 30% Acetonitrile

    • 30-35 min: 30-5% Acetonitrile (linear gradient)

    • 35-40 min: 5% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL). A calibration curve can be generated by preparing a series of dilutions from the stock solution.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time~15.2 min
Peak Area(Value dependent on concentration)
% Purity>98%

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Mobile Phase filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution with Acetonitrile/TEAA Buffer inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

HPLC Analysis Workflow for this compound.

Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is a powerful tool for confirming the identity of this compound and for its sensitive quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol describes a method for identifying and quantifying this compound using electrospray ionization (ESI) coupled with tandem mass spectrometry.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an ESI source, coupled to an HPLC system.

  • HPLC Conditions: As described in the HPLC protocol above. The mobile phase may need to be adjusted to be compatible with mass spectrometry (e.g., using formic acid or ammonium acetate instead of TEAA).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight of this compound.

    • Tandem MS (MS/MS): Select the protonated molecular ion [M+H]⁺ of this compound as the precursor ion for collision-induced dissociation (CID).

  • Data Analysis: The identity of this compound is confirmed by the presence of the correct precursor ion and characteristic fragment ions. Quantification can be achieved using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions.

Data Presentation: Expected Mass Spectrometry Data

ParameterExpected Value
Chemical FormulaC₁₃H₁₆N₄O₆
Exact Mass324.1070
[M+H]⁺ (Monoisotopic)325.1148
Key Fragment Ions(To be determined experimentally)

Logical Workflow for LC-MS/MS Identification

start This compound Sample lc_separation HPLC Separation start->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms1 MS1: Full Scan for [M+H]⁺ ionization->ms1 precursor_selection Select Precursor Ion (m/z 325.11) ms1->precursor_selection cid Collision-Induced Dissociation (CID) precursor_selection->cid ms2 MS2: Detect Fragment Ions cid->ms2 confirmation Structural Confirmation ms2->confirmation

LC-MS/MS Identification Workflow.

Synthesis and Purification Protocol

While a detailed synthesis protocol is beyond the scope of these application notes, a general workflow for the purification of synthesized this compound is provided. This is crucial for obtaining a high-purity analytical standard.

Experimental Protocol: Purification of this compound

This protocol outlines a typical purification strategy following a chemical synthesis.

  • Crude Product Extraction: Following the synthesis reaction, the crude product is typically extracted from the reaction mixture using an appropriate organic solvent.

  • Silica Gel Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel. A solvent gradient (e.g., dichloromethane and methanol) is used to elute the product. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Fraction Pooling and Concentration: Fractions containing the pure product are pooled and the solvent is removed under reduced pressure.

  • Recrystallization: The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to further enhance purity.

  • Final Product Characterization: The purity of the final product is confirmed by HPLC, and its identity is verified by mass spectrometry and NMR spectroscopy.

Purification Workflow Diagram

start Crude Synthesis Product extraction Solvent Extraction start->extraction chromatography Silica Gel Column Chromatography extraction->chromatography tlc TLC Analysis of Fractions chromatography->tlc pooling Pool Pure Fractions tlc->pooling concentration Solvent Evaporation pooling->concentration recrystallization Recrystallization concentration->recrystallization final_product Pure this compound recrystallization->final_product

Purification Workflow for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetonylinosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Acetonylinosine. Given that a standardized, publicly available synthesis protocol for this compound is not readily found in the literature, this guide is based on a proposed synthetic approach using a free-radical mediated C-H functionalization of inosine. This method is a plausible route based on modern organic synthesis techniques for the modification of nucleosides.

Proposed Synthetic Route: Radical C-H Acetonylation of Inosine

The proposed synthesis involves the generation of an acetonyl radical from a suitable precursor, which then reacts with inosine at the C2 position. A possible reaction scheme involves the use of a radical initiator and a source of the acetonyl group.

Frequently Asked Questions (FAQs)

Q1: What is a plausible method for the synthesis of this compound?

A1: A feasible approach is the direct C-H functionalization of inosine using a free-radical reaction. This method avoids the need for pre-functionalization of the inosine ring, which can be a complex process. The reaction would typically involve a radical initiator, such as ammonium persulfate (APS), and a source of the acetonyl radical, like acetone or a derivative.

Q2: Why is the C2-position of inosine targeted for functionalization?

A2: The C2-position of the purine ring in inosine is electron-deficient, making it susceptible to attack by nucleophilic radicals, such as the acetonyl radical. While other positions might also react, controlling the reaction conditions can favor substitution at the C2 position.

Q3: What are the main challenges I should anticipate in this synthesis?

A3: The primary challenges include:

  • Low Regioselectivity: The radical may react at other positions on the purine ring (e.g., C8).

  • Polysubstitution: More than one acetonyl group may be added to the inosine molecule.

  • Degradation: The starting material or the product may degrade under the radical reaction conditions.

  • Difficult Purification: Separating the desired product from unreacted starting material, isomers, and byproducts can be challenging.

  • Low Yields: Optimization of reaction conditions is often necessary to achieve acceptable yields.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inefficient radical initiation.- Degradation of the radical initiator.- Unsuitable solvent.- Increase the concentration of the radical initiator.- Use a fresh batch of the initiator.- Screen different solvents (e.g., acetonitrile, water, or a mixture).
Formation of multiple products (low regioselectivity) - High reaction temperature.- Incorrect stoichiometry of reagents.- Lower the reaction temperature to favor the desired kinetic product.- Optimize the ratio of inosine to the acetonyl radical source and initiator.
Product degradation - Harsh reaction conditions (e.g., high temperature, prolonged reaction time).- Instability of the product under the work-up conditions.- Reduce the reaction time.- Perform the reaction at a lower temperature.- Ensure the work-up procedure is performed quickly and at a low temperature.
Difficulty in purifying the product - Similar polarity of the product and byproducts.- Presence of unreacted starting material.- Utilize High-Performance Liquid Chromatography (HPLC) for purification.- Optimize the mobile phase for better separation on silica gel chromatography.- Consider a different stationary phase for chromatography (e.g., reversed-phase).

Experimental Protocols (Hypothetical)

Protocol: Radical Acetonylation of Inosine
  • Reaction Setup: In a round-bottom flask, dissolve inosine (1 equivalent) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Addition of Reagents: Add the acetonyl radical source (e.g., acetone, 10-20 equivalents) and the radical initiator (e.g., ammonium persulfate, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.

  • Purification: Purify the aqueous layer containing the product by preparative HPLC.

Table 1: Hypothetical HPLC Purification Parameters
ParameterValue
Column C18 reversed-phase
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 25 minutes
Flow Rate 10 mL/min
Detection 254 nm

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Inosine in Solvent B Add Acetone & Radical Initiator A->B C Heat and Stir B->C D Cool Reaction Mixture C->D E Quench with Reducing Agent D->E F Extract with Organic Solvent E->F G Preparative HPLC F->G H Lyophilize Fractions G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for the proposed synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G A Low Yield of this compound B Check for Unreacted Starting Material A->B C Check for Byproduct Formation A->C D Increase Reaction Time or Temperature B->D High amount of starting material E Optimize Reagent Stoichiometry B->E High amount of starting material G Use Fresh Radical Initiator B->G High amount of starting material F Change Solvent C->F Multiple byproducts H Optimize Purification Method C->H Product co-elutes with impurities

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Synthesis of 2-Acetonylinosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Acetonylinosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this important inosine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

A1: The most common strategy for the synthesis of this compound, specifically N1-(2-oxopropyl)inosine, is the direct alkylation of inosine at the N1 position. This is typically achieved by reacting inosine with an α-halo ketone, such as bromoacetone, under basic conditions. The basic conditions are necessary to deprotonate the N1 position of the inosine ring, making it nucleophilic enough to attack the electrophilic carbon of the bromoacetone.

Q2: Why is the reaction pH important for the N1-alkylation of inosine?

A2: The pH of the reaction is critical because the N1 position of inosine has a pKa of approximately 8.7. For the N1 position to act as a nucleophile and attack the alkylating agent (e.g., bromoacetone), it needs to be deprotonated. Therefore, the reaction is typically carried out under slightly basic conditions, often around pH 8.5-9.0, to ensure a sufficient concentration of the deprotonated, reactive form of inosine.

Q3: What are the common side products in this synthesis?

A3: Common side products can arise from alkylation at other positions on the inosine molecule, such as the hydroxyl groups of the ribose sugar (O-alkylation) or other nitrogen atoms on the purine ring if the reaction conditions are not optimized. Over-alkylation, leading to di- or tri-alkylated products, can also occur if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long. Additionally, hydrolysis of the bromoacetone can occur, leading to the formation of acetone and other degradation products.

Q4: Are protecting groups necessary for this synthesis?

A4: While direct alkylation of unprotected inosine is possible, the use of protecting groups on the ribose hydroxyls (e.g., as an isopropylidene acetal) can improve the yield and selectivity of the N1-alkylation. Protecting the hydroxyl groups prevents O-alkylation, a common side reaction. However, the use of protecting groups adds extra steps to the synthesis (protection and deprotection), which may not be desirable for all applications.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect pH Verify the pH of the reaction mixture is between 8.5 and 9.0. Use a reliable pH meter or pH indicator strips. Adjust the pH using a suitable base (e.g., triethylamine, sodium bicarbonate).
Inactive Alkylating Agent Bromoacetone can degrade over time. Use freshly opened or purified bromoacetone. Check the purity of the reagent by TLC or NMR if possible.
Insufficient Reaction Time or Temperature Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. Be cautious, as excessive heat can lead to degradation.
Poor Solubility of Inosine Inosine has limited solubility in many organic solvents. Use a suitable solvent system, such as a mixture of water and a polar aprotic solvent like DMF or DMSO, to ensure all reactants are in solution.
Presence of Water (if using protecting groups) If you are working with protected inosine, ensure all glassware and solvents are anhydrous to prevent premature deprotection or side reactions.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
O-Alkylation of Ribose Hydroxyls Consider protecting the 2' and 3' hydroxyl groups of the ribose moiety as an isopropylidene acetal. This will prevent alkylation at these positions.
Alkylation at other Nitrogen atoms Optimize the reaction pH. N1-alkylation is favored under the recommended pH range. Deviations may lead to alkylation at other sites.
Over-alkylation Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of bromoacetone. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Impure Starting Materials Ensure the purity of both inosine and bromoacetone before starting the reaction. Impurities can lead to unexpected side reactions.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of Product and Starting Material Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging.
Presence of Polar Impurities Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. Recrystallization from a suitable solvent system can also be an effective purification method.
Product is an oil or difficult to crystallize If the product is an oil, try co-evaporation with a solvent like toluene to remove residual solvents. If crystallization is difficult, try different solvent systems or seed the solution with a small crystal of the product if available.

Experimental Protocols

Protocol 1: Direct N1-Alkylation of Inosine

This protocol describes a general procedure for the direct alkylation of inosine with bromoacetone.

Materials:

  • Inosine

  • Bromoacetone

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Water

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures)

Procedure:

  • Dissolve inosine in a mixture of DMF and water (e.g., 1:1 v/v).

  • Adjust the pH of the solution to 8.5-9.0 by the dropwise addition of triethylamine or by adding solid sodium bicarbonate.

  • Add bromoacetone (1.1 - 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the consumption of inosine), neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to pH 7.

  • Remove the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the fractions containing the desired product and evaporate the solvent to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve Inosine in DMF/Water adjust_ph Adjust pH to 8.5-9.0 with Base dissolve->adjust_ph 1. add_reagent Add Bromoacetone adjust_ph->add_reagent 2. react Stir at Room Temperature add_reagent->react 3. neutralize Neutralize to pH 7 react->neutralize 4. Monitor by TLC concentrate Concentrate under Vacuum neutralize->concentrate 5. chromatography Silica Gel Column Chromatography concentrate->chromatography 6. isolate Isolate Pure Product chromatography->isolate 7. final_product final_product isolate->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Product Yield cause1 Incorrect pH problem->cause1 cause2 Inactive Reagent problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Poor Solubility problem->cause4 solution1 Verify & Adjust pH (8.5-9.0) cause1->solution1 solution2 Use Fresh/Pure Bromoacetone cause2->solution2 solution3 Optimize Time/Temperature cause3->solution3 solution4 Use Co-solvent (DMF/DMSO) cause4->solution4

Caption: Troubleshooting logic for low product yield.

Technical Support Center: 2-Acetonylinosine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetonylinosine mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

The molecular formula for this compound is C₁₃H₁₆N₄O₆. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 325.11 m/z. It is crucial to perform regular mass calibration of the instrument to ensure accurate mass determination.[1]

Q2: What are the most common fragmentation patterns observed for modified nucleosides like this compound in positive ion ESI-MS/MS?

In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), the most common fragmentation pathway for nucleosides involves the cleavage of the N-glycosidic bond.[2][3][4] This results in the separation of the ribose sugar and the modified nucleobase. The charge is typically retained by the nucleobase, resulting in a prominent protonated base peak.[4]

Q3: What are the expected major fragment ions for this compound?

Based on the general fragmentation patterns of nucleosides, the following primary fragment ions are expected for this compound ([M+H]⁺ = 325.11 m/z):

  • [BH₂]⁺ (protonated 2-acetonyl-hypoxanthine): This ion results from the cleavage of the glycosidic bond with the loss of the ribose sugar (a neutral loss of 132.04 Da). The expected m/z for this fragment would be approximately 193.07.

  • Fragments from the ribose sugar: While less common to retain the charge, fragments from the sugar moiety can sometimes be observed, often through the loss of water molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor or No Signal Intensity

  • Possible Cause: Suboptimal sample concentration.

    • Troubleshooting Step: Ensure your sample is at an appropriate concentration. If it is too dilute, you may not observe a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[1]

  • Possible Cause: Inefficient ionization.

    • Troubleshooting Step: Verify the ionization source parameters. For ESI, ensure the spray is stable. Experiment with different ionization methods if available (e.g., APCI) to find the optimal technique for your analyte.[1]

  • Possible Cause: Instrument not properly tuned or calibrated.

    • Troubleshooting Step: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[1]

Issue 2: Inaccurate Mass Measurement

  • Possible Cause: Lack of or improper mass calibration.

    • Troubleshooting Step: Perform a mass calibration using appropriate standards before running your samples. Incorrect calibration is a common source of mass errors.[1]

  • Possible Cause: Instrument drift or contamination.

    • Troubleshooting Step: Adhere to the manufacturer's maintenance schedule. Contaminants in the system can affect mass accuracy.[1]

Issue 3: Unexpected or Unclear Fragmentation Patterns

  • Possible Cause: Inappropriate collision energy.

    • Troubleshooting Step: The degree of fragmentation is highly dependent on the collision energy. If you are not seeing the expected fragments, try optimizing the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy. Low energy may not be sufficient to induce fragmentation, while excessively high energy can lead to extensive, uninformative fragmentation.[2]

  • Possible Cause: Contamination.

    • Troubleshooting Step: Run a blank (solvent only) to check for background ions. Contaminants can co-elute with your analyte and interfere with the fragmentation spectrum. Ensure all solvents and vials are of high purity.

  • Possible Cause: Presence of adducts.

    • Troubleshooting Step: Besides the protonated molecule, you may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will have different m/z values and fragmentation patterns. The use of high-purity solvents and glassware can minimize the formation of these adducts.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and key fragment ions of this compound in positive ion mode mass spectrometry.

Ion DescriptionMolecular FormulaExpected m/z
Protonated Parent Ion ([M+H]⁺)C₁₃H₁₇N₄O₆⁺325.11
Protonated Base ([BH₂]⁺)C₈H₉N₄O₂⁺193.07
Ribose FragmentC₅H₉O₄⁺133.05
Dehydrated Ribose FragmentC₅H₇O₃⁺115.04

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Working Solution: Dilute the stock solution to the desired concentration (e.g., 1-10 µM) using the initial mobile phase composition.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is typically suitable for nucleoside analysis.

  • Mobile Phase A: 0.1% formic acid in water. The acidic mobile phase aids in the protonation of the analyte in positive ion mode.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Method

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion (m/z 325.11).

  • Capillary Voltage: Typically 3-4 kV.

  • Drying Gas Temperature: 300-350 °C.

  • Drying Gas Flow: 8-12 L/min.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimize between 10-40 eV to achieve desired fragmentation. Start with a lower energy and gradually increase to observe the appearance of fragment ions.

Visualizations

Fragmentation_Pathway M This compound [M+H]⁺ m/z = 325.11 BH2 Protonated Base [BH₂]⁺ m/z = 193.07 M->BH2 Glycosidic Bond Cleavage Ribose Ribose Moiety Neutral Loss 132.04 Da M->Ribose

Caption: Proposed fragmentation pathway for this compound.

Troubleshooting_Workflow start Start: No or Poor Signal check_conc Check Sample Concentration start->check_conc conc_ok Concentration OK? check_conc->conc_ok check_spray Verify ESI Spray Stability spray_ok Spray Stable? check_spray->spray_ok tune_cal Tune and Calibrate Instrument cal_ok Instrument Tuned & Calibrated? tune_cal->cal_ok conc_ok->check_spray Yes adjust_conc Adjust Concentration conc_ok->adjust_conc No spray_ok->tune_cal Yes clean_source Clean Ion Source spray_ok->clean_source No perform_cal Perform Tuning & Calibration cal_ok->perform_cal No end Signal Improved cal_ok->end Yes adjust_conc->check_conc clean_source->check_spray perform_cal->tune_cal

Caption: Troubleshooting workflow for poor signal intensity.

References

Technical Support Center: Optimizing LC Gradient for 2-Acetonylinosine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 2-Acetonylinosine.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of LC methods for this compound and similar modified nucleosides.

Q1: I am seeing poor retention of this compound on my C18 column. What can I do?

A1: Poor retention of polar compounds like this compound on traditional C18 columns is a common challenge. Here are several strategies to improve retention:

  • Decrease the organic solvent percentage in your mobile phase. For highly polar analytes, you may need to start with a very low organic concentration (e.g., 1-5%).

  • Consider a polar-modified C18 column. These columns have stationary phases with embedded polar groups that enhance retention for hydrophilic compounds.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of polar compounds and typically provides excellent retention for nucleosides and their derivatives.[1][2][3][4][5]

  • Use an ion-pairing reagent. For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention on reversed-phase columns.[6][7]

Q2: My this compound peak is tailing. How can I improve the peak shape?

A2: Peak tailing for modified nucleosides can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check for secondary interactions with the stationary phase:

    • Adjust mobile phase pH: Ensure the pH of your mobile phase is appropriate to keep this compound in a single ionic state.

    • Use a high-purity, well-endcapped C18 column: Residual silanol groups on the silica surface of the column can cause tailing.

  • Evaluate mobile phase composition:

    • Increase buffer concentration: A higher buffer concentration can sometimes improve peak shape.

    • Try a different organic modifier: Acetonitrile and methanol can provide different selectivities and peak shapes.

  • Column Health:

    • A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Try replacing the guard column or back-flushing the analytical column.

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q3: I'm observing inconsistent retention times for this compound.

A3: Fluctuating retention times can compromise the reliability of your method. Consider the following potential causes:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate with at least 10 column volumes.

  • Mobile phase preparation: Inconsistent mobile phase composition is a common culprit. Prepare fresh mobile phase daily and ensure accurate mixing.

  • Pump performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time shifts.

  • Temperature fluctuations: Column temperature can significantly impact retention. Use a column oven to maintain a constant temperature.[8]

Q4: How do I develop a gradient method for separating this compound from its related impurities?

A4: A systematic approach is key to developing a robust gradient method:

  • Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for this compound and its impurities.

  • Optimize the Gradient Slope:

    • If peaks are eluting too close together, decrease the gradient slope (i.e., make the gradient longer) in the region where the peaks of interest elute.

    • If peaks are well-separated, you can increase the slope to shorten the run time.

  • Adjust Initial and Final Conditions:

    • Set the initial organic percentage to ensure good retention of the most polar compounds.

    • The final organic percentage should be high enough to elute all compounds of interest from the column.

  • Incorporate Isocratic Holds: If necessary, add isocratic holds at specific mobile phase compositions to improve the resolution of critical peak pairs.

Frequently Asked Questions (FAQs)

Q1: What type of column is best suited for this compound separation?

A1: The choice of column depends on the specific requirements of your analysis.

  • Reversed-Phase (C18): A high-purity, end-capped C18 column can be used, but may require a highly aqueous mobile phase or an ion-pairing reagent for adequate retention. Polar-modified C18 columns are often a better choice for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are highly recommended for polar compounds like this compound as they provide excellent retention and unique selectivity.[1][2][3][4][5] Zwitterionic and amide-based HILIC phases are popular choices for nucleoside analysis.

Q2: What are typical mobile phase compositions for separating modified nucleosides like this compound?

A2:

  • Reversed-Phase:

    • Aqueous Phase: Typically water with a buffer (e.g., ammonium acetate, ammonium formate, or phosphate buffer) to control pH. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) is common for LC-MS compatibility.

    • Organic Phase: Acetonitrile is the most common organic modifier, followed by methanol.

  • HILIC:

    • Organic Phase: A high percentage of acetonitrile (typically >70%) is used as the weak solvent.

    • Aqueous Phase: Water with a buffer (e.g., ammonium acetate or ammonium formate) acts as the strong solvent.

Q3: What detection method is most appropriate for this compound?

A3:

  • UV Detection: this compound contains a chromophore and can be readily detected by UV absorbance, typically around 260 nm.[2]

  • Mass Spectrometry (MS): LC-MS is a powerful technique for the analysis of modified nucleosides, offering high sensitivity and specificity. It is particularly useful for identifying and quantifying this compound in complex matrices.

Experimental Protocols

Below are example experimental protocols that can be adapted for the separation of this compound.

Protocol 1: Reversed-Phase HPLC Method for Inosine and Related Compounds

This method can be a starting point for optimizing the separation of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Methanol
Gradient 5% to 30% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Source: Adapted from a method for inosine and hypoxanthine analysis.[9]

Protocol 2: HILIC Method for Polar Metabolites (including Nucleosides)

This HILIC method is suitable for retaining and separating highly polar compounds like this compound.

ParameterCondition
Column ZIC-HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% to 50% B in 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection MS with Electrospray Ionization (ESI)
Injection Volume 5 µL

Source: Adapted from a general HILIC method for polar metabolites.[10]

Data Presentation

The following tables provide hypothetical retention time data for this compound and related compounds under different chromatographic conditions to illustrate the effects of method parameters.

Table 1: Effect of Organic Modifier on Retention Time (Reversed-Phase)

CompoundRetention Time (min) - Acetonitrile GradientRetention Time (min) - Methanol Gradient
Inosine5.26.1
This compound 7.8 8.9
Hypoxanthine3.54.2

Table 2: Comparison of Reversed-Phase and HILIC for this compound

Chromatographic ModeColumnMobile Phase GradientRetention Time of this compound (min)
Reversed-PhaseC185-50% Acetonitrile in 0.1% Formic Acid4.5
HILICZIC-HILIC95-50% Acetonitrile in 10mM Ammonium Acetate9.2

Visualizations

LC_Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Systematic Investigation cluster_solutions Potential Solutions cluster_end Resolution start Chromatographic Issue (e.g., Poor Retention, Peak Tailing) check_method Review Method Parameters (Gradient, Mobile Phase, Column) start->check_method check_hardware Inspect Hardware (Pump, Injector, Column, Detector) start->check_hardware check_sample Evaluate Sample Prep (Solvent, Concentration) start->check_sample adjust_gradient Optimize Gradient Profile check_method->adjust_gradient change_mp Modify Mobile Phase (pH, Organic Modifier) check_method->change_mp change_column Select Alternative Column (e.g., HILIC, Polar-Embedded) check_method->change_column maintenance Perform System Maintenance (e.g., Replace Seals, Flush System) check_hardware->maintenance end Problem Resolved adjust_gradient->end change_mp->end change_column->end maintenance->end

Caption: A logical workflow for troubleshooting common LC separation issues.

Gradient_Optimization_Logic cluster_start Initial Step cluster_process Optimization Cycle cluster_end Finalization start Define Separation Goal (e.g., Resolve this compound from impurities) scouting Run Broad Scouting Gradient start->scouting evaluate Evaluate Chromatogram (Retention, Resolution) scouting->evaluate is_resolved Are Peaks Resolved? evaluate->is_resolved adjust_slope Adjust Gradient Slope is_resolved->adjust_slope No end Final Optimized Method is_resolved->end Yes adjust_time Modify Gradient Time adjust_slope->adjust_time adjust_time->scouting

Caption: A logical diagram illustrating the iterative process of LC gradient optimization.

References

"reducing background noise in 2-Acetonylinosine detection"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Acetonylinosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to background noise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable signal-to-noise ratio (S/N) for quantifying this compound?

A common benchmark for the limit of quantification (LOQ) is a signal-to-noise ratio (S/N) of at least 10:1. For the limit of detection (LOD), an S/N ratio of 3:1 is generally considered acceptable[1][2]. A higher S/N ratio indicates a more sensitive and reliable measurement, making it easier to distinguish the analyte signal from background fluctuations[3].

Q2: What are the most common sources of background noise in LC-MS analysis of modified nucleosides?

Background noise in the LC-MS analysis of molecules like this compound can originate from several sources:

  • Mobile Phase: Impurities in solvents, buffers, and additives are a primary cause. Using non-LC-MS grade reagents can introduce contaminants that elevate the baseline[3][4]. Dissolved gases can also create an unstable baseline[5].

  • Sample Matrix: Endogenous components in biological samples (e.g., salts, lipids, proteins) can cause "matrix effects," most commonly ion suppression, which reduces the analyte signal and effectively worsens the S/N ratio[3].

  • System Contamination: Residue from previous samples, dirty ion sources, or contaminated tubing and columns can lead to consistently high background noise and ghost peaks[6][7].

  • Instrumental Factors: Fluctuations in pump flow rate, unstable detector performance, and electronic interference can all contribute to a noisy baseline[5].

Q3: How do mobile phase additives affect background noise?

Mobile phase additives must be volatile and high-purity to be compatible with mass spectrometry[4]. While additives like formic acid or ammonium acetate are used to improve chromatography and ionization efficiency, using low-grade versions can introduce significant chemical noise[6]. The choice and concentration of additives can also influence the ionization of background components, thereby affecting the noise level. It is crucial to use LC-MS grade additives and to prepare mobile phases freshly to prevent microbial growth, which also contributes to noise[5].

Q4: Can the sample preparation method be a source of noise?

Yes, while sample preparation is intended to reduce noise, an inappropriate or poorly executed method can introduce contaminants. For example, incomplete removal of proteins or phospholipids during extraction can lead to significant matrix effects[3]. Some techniques, like protein precipitation, may be less effective at removing certain interferences compared to more selective methods like solid-phase extraction (SPE)[8].

Troubleshooting Guides

Issue 1: Persistently High or Unstable Baseline Noise

Symptoms: The baseline on your chromatogram is noisy, "hairy," or drifting, making it difficult to integrate small peaks.

Possible Causes & Solutions:

  • Contaminated Mobile Phase:

    • Solution: Prepare fresh mobile phase using only LC-MS grade solvents, additives, and ultrapure water[3][4]. Degas the mobile phase thoroughly before use to prevent bubbles from causing detector noise[5]. Consider filtering aqueous buffers to remove microbial growth[5].

  • Instrument Contamination:

    • Solution: Clean the mass spectrometer's ion source, including the cone, needle, and transfer tube, as these parts can accumulate residue[6]. Flush the entire LC system with a strong, appropriate solvent to remove buildup. If salt precipitation is suspected (e.g., from ammonium acetate), flush the system with high-purity water before introducing organic solvents[6].

  • Pump or Degasser Malfunction:

    • Solution: Check for pressure fluctuations, which may indicate worn pump seals or check valve issues[5]. Ensure the inline degasser is functioning correctly. An unstable flow from the pump is a common cause of rhythmic baseline noise[6].

Issue 2: Poor Signal-to-Noise Ratio (S/N) for this compound Peak

Symptoms: The peak for this compound is small relative to the background, leading to poor sensitivity and unreliable quantification.

Possible Causes & Solutions:

  • Matrix Effects (Ion Suppression):

    • Solution: The most effective way to combat matrix effects is to improve the sample cleanup process[3]. Switch from a simple "dilute-and-shoot" or protein precipitation method to a more robust technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are better at removing interfering components like phospholipids from biological matrices[8].

  • Suboptimal Chromatographic Conditions:

    • Solution: Adjust the mobile phase composition or gradient to better separate this compound from co-eluting matrix components. Increased retention often means the analyte elutes at a higher organic solvent concentration, which can improve ionization efficiency[3].

  • Inefficient Ionization:

    • Solution: Optimize the ion source parameters (e.g., gas temperatures, voltages) for this compound. Ensure the mobile phase pH is appropriate for maximizing the ionization of your target analyte[9].

Data Presentation: Impact of Sample Preparation on Noise Reduction

The choice of sample preparation technique has a significant impact on reducing background noise and improving the signal-to-noise ratio. The following table summarizes the typical performance of common methods for biological samples.

Sample Preparation MethodTypical Background Noise ReductionTypical S/N Ratio ImprovementKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low to ModerateLow to ModerateFast, simple, inexpensiveNon-selective, may not remove phospholipids or salts effectively
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighGood for removing highly polar/non-polar interferencesCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) HighHigh (5-10x or more)[10]Highly selective, provides the cleanest extracts, can be automated[8]Higher cost, requires method development

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for extracting modified nucleosides like this compound from a plasma matrix using a mixed-mode SPE cartridge.

1. Materials:

  • Mixed-mode SPE cartridges (e.g., C18 with anion exchange)

  • Plasma sample containing this compound

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Conditioning Solvents: Methanol (LC-MS grade)

  • Equilibration Solvent: Deionized Water or appropriate buffer

  • Wash Solvent: e.g., 5% Methanol in water

  • Elution Solvent: e.g., 5% Formic Acid in Methanol

  • SPE Vacuum Manifold

2. Procedure:

  • Sample Pre-treatment: Thaw plasma samples. Add the internal standard. To disrupt protein binding, add an equal volume of 0.1% formic acid in acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Conditioning: Place the SPE cartridges on the manifold. Pass 1-2 mL of methanol through each cartridge to activate the sorbent. Do not let the sorbent dry out[11].

  • Equilibration: Pass 1-2 mL of deionized water or equilibration buffer through each cartridge to prepare it for the aqueous sample.

  • Loading: Load the supernatant from the pre-treated sample onto the cartridge. Apply a slow, consistent flow to ensure proper binding of the analyte to the sorbent[11].

  • Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove salts and other polar interferences. This step is critical for reducing background noise[11].

  • Elution: Place clean collection tubes in the manifold. Apply 1-2 mL of the elution solvent to the cartridge to elute this compound and the internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for High Background Noise

The following diagram outlines a logical workflow for diagnosing and resolving issues of high background noise in your LC-MS system.

TroubleshootingWorkflow cluster_MP Mobile Phase Checks cluster_System System Checks cluster_Sample Sample Preparation Checks Start High Background Noise Detected CheckMobilePhase Step 1: Verify Mobile Phase Start->CheckMobilePhase MP_Q1 Using LC-MS Grade Solvents? CheckMobilePhase->MP_Q1 CheckSystem Step 2: Check System Contamination Sys_Q1 Is Ion Source Clean? CheckSystem->Sys_Q1 CheckSamplePrep Step 3: Evaluate Sample Prep SP_Q1 Using SPE or LLE? CheckSamplePrep->SP_Q1 MP_A1_No Action: Replace with LC-MS Grade Solvents MP_Q1->MP_A1_No No MP_Q2 Mobile Phase Freshly Prepared & Degassed? MP_Q1->MP_Q2 Yes MP_A1_No->MP_Q2 MP_Q2->CheckSystem Yes MP_A2_No Action: Prepare Fresh Mobile Phase & Degas MP_Q2->MP_A2_No No Sys_A1_No Action: Clean Ion Source (Cone, Needle, Tube) Sys_Q1->Sys_A1_No No Sys_Q2 System Flushed Recently? Sys_Q1->Sys_Q2 Yes Sys_A1_No->Sys_Q2 Sys_Q2->CheckSamplePrep Yes Sys_A2_No Action: Perform System Flush Sys_Q2->Sys_A2_No No SP_A1_No Action: Switch from PPT to SPE for Cleaner Sample SP_Q1->SP_A1_No No SP_Q2 Is S/N Ratio Still Low? SP_Q1->SP_Q2 Yes SP_A1_No->SP_Q2 Resolved Noise Resolved / S/N Improved SP_Q2->Resolved No

References

"stability issues of 2-Acetonylinosine in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Acetonylinosine in solution?

A1: The stability of this compound in solution is likely influenced by several factors, including:

  • pH: The N-glycosidic bond of purine nucleosides is susceptible to acid-catalyzed hydrolysis.[1][2][3][4] Therefore, acidic conditions may lead to the cleavage of the bond between the inosine base and the ribose sugar. Alkaline conditions might affect the acetonyl group.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For long-term storage, freezing is recommended.[5][6]

  • Enzymes: Nucleoside analogs can be substrates for various cellular enzymes, such as nucleoside phosphorylases or deaminases, which can lead to metabolic degradation.[7]

  • Oxidizing agents: The presence of oxidizing agents could potentially modify the purine ring or the acetonyl side chain.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize stability, it is recommended to store this compound solutions under the following conditions:

  • Short-term storage: Store solutions at 2-8°C for short periods.

  • Long-term storage: For long-term storage, it is best to store aliquots of the solution frozen at -20°C or -80°C to minimize freeze-thaw cycles.[5][6][8]

  • Solvent: Resuspending the compound in a buffer, such as TE (Tris-EDTA) buffer at a slightly alkaline pH (7.5-8.0), can improve stability compared to storage in water, as slightly acidic water can promote degradation over time.[8]

  • Light protection: Store solutions protected from light, especially if the compound is fluorescently labeled or photolabile.[6]

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of your this compound solution can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for assessing the purity and degradation of nucleosides.[9][10][11][12][13] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the degradation products by determining their mass-to-charge ratio.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any degradation products that are formed.

Troubleshooting Guide

Issue 1: I observe a new peak in my HPLC chromatogram after storing my this compound solution.

  • Question: What could be the cause of the new peak? Answer: A new peak likely represents a degradation product. Based on the structure of this compound, potential degradation products could include inosine (from cleavage of the acetonyl group), hypoxanthine (from hydrolysis of the N-glycosidic bond), or oxidized forms of the molecule.

  • Question: How can I identify the new peak? Answer: LC-MS is the recommended method to identify the unknown peak by determining its molecular weight.[14] Comparing the retention time with commercially available standards of potential degradants (e.g., inosine, hypoxanthine) can also aid in identification.

Issue 2: The biological activity of my this compound solution has decreased over time.

  • Question: Why is the activity decreasing? Answer: A loss of biological activity is a strong indicator of compound degradation. The concentration of the active parent compound has likely decreased, and the resulting degradation products may be inactive.

  • Question: What should I do? Answer: First, verify the purity of your solution using HPLC to determine the extent of degradation. If significant degradation has occurred, it is recommended to use a fresh stock solution. To prevent future issues, review your storage and handling procedures. Consider aliquoting your stock solution to minimize freeze-thaw cycles and storing it at -80°C in a suitable buffer.[5][6][8]

Potential Degradation Pathways

Based on its chemical structure, this compound may undergo several degradation reactions in solution. The primary points of lability are the N-glycosidic bond and the acetonyl side chain.

Degradation of this compound This compound This compound Inosine Inosine This compound->Inosine Hydrolysis of acetonyl group Hypoxanthine + Ribose-1-phosphate Hypoxanthine + Ribose-1-phosphate This compound->Hypoxanthine + Ribose-1-phosphate Acid-catalyzed hydrolysis of N-glycosidic bond Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation

Caption: Potential degradation pathways of this compound in solution.

Recommended Experimental Protocols

For researchers needing to perform a formal stability study of this compound, a forced degradation study is recommended.[15][16][17][18][19] This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.

General Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, buffer, or a co-solvent system).

  • Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Elevated temperature (e.g., 60°C) in a neutral solution.

    • Photostability: Exposure to UV light according to ICH Q1B guidelines.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

  • Sample Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Peak Identification: Characterize any significant degradation products using LC-MS to determine their molecular weights.

  • Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the degradation rate.

Data Presentation

Summarizing the results of a stability study in a clear and organized manner is crucial. The following table provides a template for presenting quantitative data from a forced degradation study.

Stress ConditionTime (hours)Concentration of this compound (µg/mL)% RemainingNumber of Degradation ProductsMajor Degradant Peak Area (%)
Control (RT) 0100.0100.00-
2499.599.50-
4899.299.20-
0.1 M HCl (60°C) 285.385.3210.2
472.172.1220.5
855.655.6235.8
0.1 M NaOH (60°C) 295.495.412.1
490.890.815.3
882.382.3112.4
3% H₂O₂ (RT) 298.198.111.5
496.596.512.8
893.293.215.9

Visualized Workflows and Logic

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study of this compound in solution.

Stability Study Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Prepare Stock Solution Prepare Stock Solution Define Stress Conditions Define Stress Conditions Prepare Stock Solution->Define Stress Conditions Expose to Stress Expose to Stress Define Stress Conditions->Expose to Stress Sample at Time Points Sample at Time Points Expose to Stress->Sample at Time Points HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation Elucidate Pathways Elucidate Pathways Quantify Degradation->Elucidate Pathways

Caption: General workflow for a stability study of a compound in solution.

Troubleshooting Decision Tree

This decision tree can help guide researchers when encountering stability issues with this compound.

Troubleshooting Decision Tree Start Start Unexpected Results Unexpected Results Start->Unexpected Results Check Purity by HPLC Check Purity by HPLC Unexpected Results->Check Purity by HPLC Degradation Observed Degradation Observed Check Purity by HPLC->Degradation Observed Identify Degradants (LC-MS) Identify Degradants (LC-MS) Degradation Observed->Identify Degradants (LC-MS) Yes No Degradation No Degradation Degradation Observed->No Degradation No Review Storage Conditions Review Storage Conditions Identify Degradants (LC-MS)->Review Storage Conditions Prepare Fresh Stock Prepare Fresh Stock Review Storage Conditions->Prepare Fresh Stock Check Experimental Protocol Check Experimental Protocol No Degradation->Check Experimental Protocol

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Quantification of 2-Acetonylinosine and Novel Inosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 2-Acetonylinosine and other novel inosine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound or similar novel inosine derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Problem Potential Cause Recommended Solution
No or Low Signal for this compound Degradation of the Analyte: this compound may be unstable under certain pH or temperature conditions.Investigate the stability of this compound at different pH values and temperatures. Ensure samples are processed quickly and stored at -80°C. Consider the use of a stabilizer if degradation is observed.
Inefficient Ionization: The compound may not ionize well under standard ESI conditions.Optimize MS source parameters. Test both positive and negative ionization modes. Consider different mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation or deprotonation.
Poor Extraction Recovery: The sample preparation method may not be suitable for this compound.Test different extraction methods such as solid-phase extraction (SPE) with various sorbents, liquid-liquid extraction (LLE) with a range of organic solvents, or protein precipitation.[1][2]
High Background or Matrix Effects Interference from Sample Matrix: Biological samples can contain compounds that co-elute with the analyte and suppress or enhance its ionization.[3]Improve chromatographic separation by optimizing the gradient, trying a different column chemistry, or using a wash step in the extraction protocol to remove interfering substances.[1] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[3][4]
Contamination: Contamination from solvents, labware, or carryover from previous injections can lead to high background.Use high-purity solvents and reagents. Thoroughly clean all labware. Inject blank samples between experimental samples to check for carryover.[5][6]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample or reduce the injection volume.
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid, though use with caution with MS). Ensure the column is properly conditioned.
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent composition.
Inconsistent Quantification Results Inaccurate Internal Standard Use: The internal standard may not be behaving similarly to the analyte.[7]Use a stable isotope-labeled internal standard of this compound if available. If not, select a structural analog with similar chemical properties and retention time.[3][8] Ensure the internal standard is added at a consistent concentration to all samples and standards.[3]
Enzymatic Digestion Variability: Incomplete or variable enzymatic digestion of RNA can lead to inconsistent release of the modified nucleoside.Optimize enzyme concentration, digestion time, and temperature. Ensure complete denaturation of RNA before digestion.[9][10][11]
Calibration Curve Issues: Non-linearity or high variability in the calibration curve.Prepare fresh calibration standards. Ensure the concentration range of the standards brackets the expected sample concentrations. Use a weighted regression model if appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantification method for a novel nucleoside like this compound?

A1: The initial and most critical step is to characterize the molecule. This involves determining its exact mass, predicting its fragmentation pattern (in-silico fragmentation tools can be helpful), and assessing its basic chemical properties such as stability at different pH levels and in various solvents. This foundational knowledge will guide the development of the entire LC-MS/MS method.

Q2: How do I choose an appropriate internal standard for this compound if a stable isotope-labeled version is not available?

A2: When a stable isotope-labeled internal standard is unavailable, the next best choice is a structural analog that shares similar chemical properties and chromatographic behavior with this compound.[8] Key characteristics to consider for the analog are similar extraction recovery, ionization efficiency, and retention time.[7] It is crucial to validate that the chosen internal standard does not suffer from different matrix effects than the analyte.

Q3: What are the common pitfalls during the enzymatic hydrolysis of RNA to release modified nucleosides?

A3: Common pitfalls in enzymatic hydrolysis include incomplete digestion, leading to an underestimation of the modified nucleoside, and the introduction of contaminants from the enzyme preparation.[9][10][11] It is also important to be aware of potential chemical modifications that can occur during sample preparation, such as the Dimroth rearrangement of m¹A to m⁶A under alkaline conditions, which could be a concern for other labile modifications.[10]

Q4: My LC-MS/MS system is showing a persistent background signal at the mass of my analyte. What should I do?

A4: A persistent background signal, or "ghost peak," is often due to carryover from a previous injection of a high-concentration sample.[5][6] To troubleshoot this, inject several blank samples (mobile phase or extraction solvent) to see if the signal decreases. If it does, you have a carryover issue. To resolve this, you may need to optimize the wash solvent for your autosampler, increase the wash volume, or use a stronger solvent in the wash solution. In some cases, carryover can occur in the LC column or the MS source, which may require more extensive cleaning procedures.

Q5: How can I confirm the identity of the peak I am quantifying as this compound?

A5: Peak identity should be confirmed by more than just retention time and the precursor ion mass. A key confirmation is the fragmentation pattern (MS/MS spectrum). The relative abundance of the product ions for your sample peak should match those of a known standard of this compound. If a standard is not available, high-resolution mass spectrometry can provide an accurate mass measurement to support the elemental composition.

Experimental Protocols

Protocol 1: General Procedure for RNA Digestion to Nucleosides
  • RNA Isolation: Isolate total RNA from your biological sample using a standard method (e.g., Trizol extraction followed by isopropanol precipitation).

  • RNA Quantification and Quality Check: Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and check the integrity using gel electrophoresis or a Bioanalyzer.

  • Denaturation: In a sterile, RNase-free tube, dissolve 1-5 µg of RNA in 10 µL of nuclease-free water. Heat at 95°C for 5 minutes to denature the RNA, then immediately place on ice.

  • Enzymatic Digestion:

    • Add 1 µL of Nuclease P1 (10 U/µL).

    • Add 1 µL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add 1 µL of bacterial alkaline phosphatase (10 U/µL) and 1 µL of its corresponding buffer.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup: Proceed with sample cleanup to remove enzymes and other interfering substances. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction.

  • Final Preparation: After cleanup, evaporate the solvent and reconstitute the nucleoside mixture in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method Development for a Novel Inosine Derivative
  • Direct Infusion: If a standard is available, perform a direct infusion of a dilute solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation:

    • Column: Start with a C18 reversed-phase column, which is a good general-purpose column for nucleosides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: Begin with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate retention time.

    • Flow Rate: A typical starting flow rate is 0.3-0.5 mL/min.

  • Method Optimization:

    • Adjust the gradient to ensure baseline separation of the analyte from other major nucleosides and any interfering peaks.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for the specific MRM transitions of this compound to maximize sensitivity.

    • Evaluate different column chemistries (e.g., HILIC) if sufficient retention is not achieved on a C18 column.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rna_isolation RNA Isolation rna_qc RNA QC rna_isolation->rna_qc enzymatic_digestion Enzymatic Digestion rna_qc->enzymatic_digestion sample_cleanup Sample Cleanup enzymatic_digestion->sample_cleanup lc_separation LC Separation sample_cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis troubleshooting_logic cluster_no_signal Troubleshooting: No/Low Signal cluster_high_background Troubleshooting: High Background cluster_poor_peak Troubleshooting: Poor Peak Shape start Problem with Quantification no_signal No/Low Signal start->no_signal high_background High Background start->high_background poor_peak Poor Peak Shape start->poor_peak check_stability Check Analyte Stability no_signal->check_stability optimize_ms Optimize MS Source no_signal->optimize_ms improve_extraction Improve Extraction no_signal->improve_extraction improve_chromatography Improve Chromatography high_background->improve_chromatography check_contamination Check for Contamination high_background->check_contamination use_is Use Internal Standard high_background->use_is check_overload Check for Column Overload poor_peak->check_overload optimize_mobile_phase Optimize Mobile Phase poor_peak->optimize_mobile_phase

References

Technical Support Center: Analysis of 2-Acetonylinosine and Other Modified Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Acetonylinosine and other modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).

Disclaimer: Specific experimental data and established analytical methods for this compound are not widely available in published literature. The following guidance is based on established best practices for the analysis of modified nucleosides and related polar molecules. The provided protocols and data are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?

The most significant source of interference in the LC-MS/MS analysis of polar compounds like this compound is the sample matrix itself. Matrix components, which include salts, lipids, proteins, and other endogenous molecules, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.[1][2] This phenomenon, known as "matrix effect," can lead to ion suppression or enhancement, causing inaccurate quantification.[1][2][3][4] Other potential sources of interference include structurally similar endogenous nucleosides, metabolites of this compound, and contaminants from sample collection and preparation.

Q2: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for accurate and reproducible quantification. A multi-faceted approach is often necessary:

  • Effective Sample Preparation: Employing a robust sample preparation method to remove as many matrix components as possible is the first line of defense. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering components than simple protein precipitation.

  • Optimized Chromatographic Separation: Developing a highly selective HPLC or UHPLC method can chromatographically separate this compound from co-eluting matrix components. Utilizing columns with different selectivities (e.g., HILIC for polar compounds) can be beneficial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal. If a SIL-IS is unavailable, a structurally similar analog can be used, but with caution.

Q3: What are the key considerations for developing a robust LC-MS/MS method for this compound?

Developing a robust LC-MS/MS method requires careful optimization of several parameters:

  • Chromatography: Due to the polar nature of nucleosides, a reversed-phase C18 column may not provide adequate retention. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an aqueous mobile phase containing a suitable ion-pairing agent.

  • Mass Spectrometry: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to achieve maximum signal intensity for this compound. Use multiple reaction monitoring (MRM) for quantification, selecting at least two specific precursor-to-product ion transitions to ensure specificity.

  • Sample Preparation: The choice of sample preparation depends on the biological matrix. For plasma or serum, protein precipitation followed by SPE is a common workflow. For tissues, homogenization followed by extraction and cleanup is necessary.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Signal Intensity

Q: I am observing poor peak shape (e.g., tailing, fronting) or low signal intensity for this compound. What are the possible causes and solutions?

A: Poor peak shape and low signal intensity are common issues that can arise from several factors. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow for Poor Peak Shape and Low Signal

G start Start: Poor Peak Shape / Low Signal check_ms 1. Check MS Performance (Infuse standard) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc 2. Check LC System (Column, Mobile Phase) lc_ok LC OK? check_lc->lc_ok check_sample 3. Evaluate Sample Preparation sample_ok Sample Prep OK? check_sample->sample_ok ms_ok->check_lc Yes ms_issue Optimize MS Parameters (Source, Gas, Voltage) ms_ok->ms_issue No lc_ok->check_sample Yes lc_issue - Check for leaks - Replace column/frit - Prepare fresh mobile phase lc_ok->lc_issue No sample_issue - Test different SPE sorbent - Optimize extraction pH - Check for analyte degradation sample_ok->sample_issue No resolved Issue Resolved sample_ok->resolved Yes ms_issue->check_ms lc_issue->check_lc sample_issue->check_sample

Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

Potential Cause Recommended Action
Suboptimal MS Parameters Directly infuse a standard solution of this compound into the mass spectrometer to optimize source conditions (e.g., capillary voltage, desolvation gas flow and temperature, cone voltage).
Chromatographic Issues - Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it. - Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the correct pH. - System Leaks: Check for any leaks in the LC system.
Sample Preparation Inefficiency The analyte may be lost during sample preparation. Evaluate the recovery at each step of your extraction procedure. Consider trying a different SPE sorbent or extraction solvent.
Analyte Instability This compound may be degrading in the sample or during analysis. Assess the stability of the analyte under different storage and autosampler conditions.
Issue 2: High Variability in Results

Q: My results for replicate injections of the same sample are highly variable. What could be causing this?

A: High variability, or poor precision, can undermine the reliability of your quantitative data. The table below summarizes potential causes and solutions.

Potential Cause Recommended Action
Inconsistent Sample Preparation Ensure that sample preparation steps are performed consistently for all samples. Use of an automated liquid handler can improve precision.
Matrix Effects Significant and variable matrix effects between samples can lead to poor precision. The use of a stable isotope-labeled internal standard is highly recommended to correct for this.
Autosampler Issues Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
Carryover Analyte from a high-concentration sample may be carried over to the next injection. Optimize the needle wash procedure and inject a blank sample after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the this compound standard into the final extracted blank matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before extraction at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Example Data for Matrix Effect Assessment

Sample SetDescriptionMean Peak Area (n=3)
A This compound in Mobile Phase1,500,000
B Post-Extraction Spike in Plasma975,000
C Pre-Extraction Spike in Plasma830,000
  • Matrix Effect Calculation: (975,000 / 1,500,000) * 100 = 65% (This indicates 35% ion suppression)

  • Recovery Calculation: (830,000 / 975,000) * 100 = 85.1%

Protocol 2: General Workflow for this compound Quantification

This diagram illustrates a typical workflow for the quantification of modified nucleosides in a biological matrix.

G sample 1. Biological Sample (e.g., Plasma) spike 2. Spike with Internal Standard sample->spike extract 3. Sample Preparation (e.g., Protein Precipitation followed by SPE) spike->extract evap 4. Evaporation & Reconstitution extract->evap lcms 5. LC-MS/MS Analysis evap->lcms data 6. Data Processing (Integration & Quantification) lcms->data

Caption: General experimental workflow for this compound analysis.

Signaling Pathways and Logical Relationships

Understanding Matrix Effects

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte.

G cluster_1 ESI Source cluster_2 Competition for Ionization analyte This compound droplet Charged Droplet analyte->droplet matrix Matrix Components (Salts, Lipids, etc.) matrix->droplet ion_analyte [Analyte+H]+ droplet->ion_analyte ion_matrix [Matrix+H]+ droplet->ion_matrix ms Mass Spectrometer (Detector) ion_analyte->ms

Caption: Diagram illustrating the mechanism of ion suppression due to matrix effects.

References

Technical Support Center: Enhancing the Resolution of 2-Acetonylinosine in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing 2-Acetonylinosine?

A1: For initial screening of this compound, a reversed-phase (RP) method is a good starting point due to its versatility.

  • Column: A C18 column with standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% formic acid or ammonium acetate in water. This helps to control the ionization of the slightly basic this compound and improve peak shape.

    • B: Acetonitrile or methanol.

  • Gradient: A shallow gradient, for instance, 5-30% B over 20 minutes, is a reasonable starting point.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30-40 °C to improve peak shape and reduce viscosity.[][2]

  • Detection: UV detection at the lambda max of the compound (likely around 250-260 nm, similar to inosine).

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing for a slightly basic compound like this compound is often due to secondary interactions with the stationary phase.

  • Cause: Interaction with residual silanol groups on the silica-based stationary phase.

  • Solutions:

    • Lower Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups and reduce these interactions.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.

    • Increase Ionic Strength: Adding a buffer, such as ammonium acetate or ammonium formate (10-20 mM), to the mobile phase can help to shield the silanol interactions.

    • Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

Q3: this compound is eluting very early, close to the void volume, in my reversed-phase method. How can I increase its retention?

A3: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.

  • Solutions:

    • Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry, such as a C30 column, which is more hydrophobic.[]

    • Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol will increase the retention of polar analytes.

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.

    • Consider an Alternative Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on an amino column are excellent alternatives for highly polar compounds.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.

Q4: I am observing broad peaks for this compound. What could be the issue?

A4: Peak broadening can stem from several factors related to the HPLC system, column, or method.

  • Potential Causes & Solutions:

    • Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.

    • Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or replace it if necessary.

    • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase.

    • High Flow Rate: A very high flow rate can lead to broader peaks. Try reducing the flow rate.[]

    • Column Temperature: A temperature that is too low can increase mobile phase viscosity and lead to broader peaks. Try increasing the column temperature.[]

Troubleshooting Guides

Guide 1: Poor Peak Resolution

This guide provides a systematic approach to troubleshooting when this compound is not well-separated from other components in the sample.

Troubleshooting Workflow for Poor Peak Resolution

G start Poor Peak Resolution check_k Is Retention (k') Optimal? (2 < k' < 10) start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease %B for RP) check_k->adjust_mp_strength No check_efficiency Is Peak Efficiency (N) Low? (Broad Peaks) check_k->check_efficiency Yes adjust_mp_strength->check_k improve_efficiency Improve Efficiency: - Decrease particle size - Increase column length - Optimize flow rate check_efficiency->improve_efficiency Yes check_selectivity Is Selectivity (α) the Issue? (Peaks Overlap) check_efficiency->check_selectivity No resolved Resolution Achieved improve_efficiency->resolved change_selectivity Change Selectivity: - Change mobile phase modifier (e.g., MeOH to ACN) - Adjust pH - Change column chemistry - Adjust temperature check_selectivity->change_selectivity Yes check_selectivity->resolved No change_selectivity->resolved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Guide 2: Inconsistent Retention Times

Shifting retention times can compromise the reliability of your analysis. This guide helps identify and resolve the common causes.

Symptom Possible Cause Recommended Action Reference
Gradual decrease in retention time Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Abrupt changes in retention time Leak in the HPLC system.Check all fittings for leaks, especially between the pump and the injector.
Air bubbles in the pump.Degas the mobile phase and prime the pump.
Fluctuating retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a multi-channel gradient valve.
Unstable column temperature.Use a column oven to maintain a consistent temperature.[]
Insufficient column equilibration.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is a starting point for method development for this compound using a standard reversed-phase approach.

Method Development Workflow for a New Compound

G start Start: New Compound (this compound) lit_search Literature Search (Properties & Similar Compounds) start->lit_search initial_method Select Initial Method (e.g., Reversed-Phase C18) lit_search->initial_method scouting_run Perform Scouting Gradient Run initial_method->scouting_run eval_results Evaluate Results: - Retention - Peak Shape - Resolution scouting_run->eval_results optimize Optimize Method: - Gradient Slope - Temperature - pH - Mobile Phase Modifier eval_results->optimize Needs Improvement validate Validate Method eval_results->validate Acceptable optimize->scouting_run final_method Final Analytical Method validate->final_method

Caption: A logical workflow for HPLC method development.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and formic acid

  • 0.22 µm filters for mobile phase and sample preparation

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water, mix well, and filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Gradient Program:

Time (min)%A%B
0.0955
20.07030
22.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: HILIC Method for Enhanced Retention of this compound

This protocol is an alternative for when this compound shows poor retention in reversed-phase chromatography.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • HILIC column (e.g., Amide or Amino, 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and ammonium acetate

2. Mobile Phase Preparation:

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

  • Gradient Program:

Time (min)%A%B
0.01000
15.05050
17.00100
20.00100
20.11000
25.01000

4. Sample Preparation:

  • Dissolve the this compound standard or sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

The following table illustrates the hypothetical effect of changing the mobile phase modifier on the retention and peak shape of this compound in a reversed-phase system.

Table 1: Effect of Mobile Phase Modifier on this compound Elution

Mobile Phase Modifier (0.1%)Retention Time (min)Tailing FactorResolution (from nearest impurity)
None4.22.10.9
Formic Acid5.81.31.6
Trifluoroacetic Acid6.51.11.8
Ammonium Acetate5.51.41.5

Data is hypothetical and for illustrative purposes only.

References

Validation & Comparative

Validating the Identity of 2-Acetonylinosine: A Comparative Guide to NMR and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of modified nucleosides is paramount for advancing research and ensuring the quality of therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques for the validation of 2-Acetonylinosine: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing for the complete elucidation of the molecular structure of a compound in solution. For a novel or modified nucleoside like this compound, NMR is the gold standard for initial identification and structural confirmation. It provides atom-level connectivity and stereochemical insights that are unparalleled.

On the other hand, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that excels in detecting and quantifying known compounds in complex mixtures. It is an indispensable tool for confirming the presence of a modified nucleoside and for quantitative analysis in various biological matrices.

This guide will delve into the experimental protocols for both techniques, present a head-to-head comparison of their performance, and provide visual workflows to aid in understanding the validation process.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the expected data from both NMR and LC-MS/MS analyses for this compound.

Disclaimer: The following ¹H and ¹³C NMR data for this compound is hypothetical and presented for illustrative purposes to demonstrate the expected data format and interpretation. Actual experimental values may vary.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR (500 MHz, D₂O) ¹³C NMR (125 MHz, D₂O)
Chemical Shift (ppm) Multiplicity, Coupling Constant (J, Hz) Atom Assignment Chemical Shift (ppm)
8.25sH-8148.5
8.10sH-2152.0
6.15d, J = 5.5H-1'90.0
4.60t, J = 5.5H-2'75.0
4.40t, J = 5.0H-3'71.0
4.20mH-4'86.0
3.80dd, J = 12.0, 2.5H-5'a62.0
3.70dd, J = 12.0, 3.5H-5'b
4.80sH-1''50.0
2.20sH-3''208.0
30.0

Table 2: Performance Comparison of NMR and LC-MS/MS for this compound Validation

Parameter NMR Spectroscopy LC-MS/MS
Primary Function Structural Elucidation & IdentificationIdentification & Quantification
Sensitivity Lower (mg to µg range)Higher (ng to fg range)
Specificity High (provides detailed structural information)Very High (based on retention time and mass-to-charge ratio)
Quantitative Capability Yes (qNMR), but less routineGold standard for quantification
Sample Throughput LowHigh
Structural Information Comprehensive (atom connectivity, stereochemistry)Limited (molecular weight and fragmentation pattern)
Requirement for Standard Not essential for initial structure elucidationEssential for confirmation and quantification
Instrumentation Cost HighHigh
Expertise Required HighModerate to High

Experimental Protocols

Validation of this compound by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound using one- and two-dimensional NMR experiments.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.

    • Acquire a 1D ¹³C NMR spectrum, often with proton decoupling, to observe the carbon signals.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the ribose ring).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the acetonyl group to the inosine core.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

  • Data Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

    • Compare the assigned structure with the expected structure of this compound.

Validation of this compound by LC-MS/MS

Objective: To confirm the presence and quantify the amount of this compound in a sample.

Methodology:

  • Sample Preparation:

    • For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Prepare the sample (e.g., from a reaction mixture or biological extract) by performing necessary extraction and cleanup steps to remove interfering substances.

    • Spike the sample with a known concentration of a stable isotope-labeled internal standard of this compound if available.

  • LC Separation:

    • Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

    • Use a gradient elution method with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to achieve chromatographic separation.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Define the precursor ion (the molecular ion of this compound) and one or more specific product ions that are formed upon fragmentation.

    • Monitor the transition of the precursor ion to the product ions, which provides high specificity.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and the specific MRM transition.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Workflows

NMR_Validation_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve in D₂O transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Process Spectra two_d->process assign Assign Signals process->assign structure Confirm Structure assign->structure result result structure->result Validated Structure

Conclusion: Choosing the Right Tool for the Job

Both NMR and LC-MS/MS are powerful and complementary techniques for the validation of this compound.

  • NMR spectroscopy is the definitive method for the initial, unambiguous structural elucidation of a novel modified nucleoside. Its ability to provide a complete atomic-level map of the molecule is essential for establishing its identity beyond doubt.

  • LC-MS/MS is the method of choice for the sensitive and specific detection and quantification of this compound in complex mixtures. Its high throughput and quantitative accuracy make it ideal for applications in drug metabolism studies, biomarker discovery, and quality control.

For comprehensive validation, a dual approach is often the most robust strategy. Initial structural confirmation by NMR, followed by the development of a sensitive and specific LC-MS/MS method for routine analysis and quantification, provides the highest level of confidence for researchers, scientists, and drug development professionals working with modified nucleosides like this compound.

A Comparative Analysis of Inosine Derivatives: Benchmarking Against 2-Substituted Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: While this guide aims to provide a comparative overview of 2-Acetonylinosine, a thorough search of publicly available scientific literature and patent databases did not yield specific experimental data for this compound. Therefore, to provide a valuable resource for researchers, this guide will compare the known biological activities of the parent molecule, inosine, and its well-characterized derivative, Inosine Pranobex. Furthermore, it will draw upon data from other 2-substituted inosine analogs to create a theoretical framework for understanding how a 2-acetonyl modification might influence its biological profile.

Introduction to Inosine and Its Derivatives

Inosine, a naturally occurring purine nucleoside, plays a crucial role in various physiological processes, including purine metabolism and neurotransmission.[1] Its structural similarity to adenosine allows it to interact with various cellular targets, leading to a wide range of biological effects.[2] Consequently, synthetic derivatives of inosine have been a subject of interest in drug discovery, with modifications aimed at enhancing their therapeutic properties, such as immunomodulatory and antiviral activities.[1]

One of the most studied inosine derivatives is Inosine Pranobex (also known as Isoprinosine), a synthetic complex with demonstrated immunomodulatory and antiviral effects.[3][4] Modifications to the inosine scaffold, such as substitutions at the 2-position of the purine ring, have been explored to modulate its enzymatic activity and interaction with cellular targets.[5] This guide provides a comparative look at inosine and Inosine Pranobex, with a theoretical discussion on this compound based on related 2-substituted analogs.

Comparative Data on Biological Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data for inosine and its derivatives.

Table 1: Immunomodulatory Activity of Inosine Derivatives

CompoundAssayTarget CellsKey FindingReference
Inosine Cytokine ProductionMacrophages, LymphocytesAttenuates pro-inflammatory mediator production.[2]
Inosine Pranobex T-cell ProliferationHuman LymphocytesEnhances T-lymphocyte proliferation.[6]
Inosine Pranobex Cytokine ProductionHuman LymphocytesInduces Th1 cell-type response (increased IL-2, IFN-γ).[3]
Inosine Pranobex NK Cell ActivityHuman LymphocytesEnhances natural killer cell cytotoxicity.[1]

Table 2: Antiviral Activity of Inosine Derivatives

CompoundVirusAssayKey FindingReference
Inosine Pranobex Herpes Simplex Virus (HSV)Plaque Reduction AssayEffective in treating recurrent herpes labialis and genitalis.[4]
Inosine Pranobex Human Papillomavirus (HPV)Clinical StudiesEffective in treating genital warts, often in combination therapy.[3][7]
Inosine Pranobex Influenza and RhinovirusClinical StudiesMixed evidence in treating rhinovirus infections.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of inosine derivatives.

T-Cell Proliferation Assay (CFSE-based)

Objective: To quantify the proliferation of T-lymphocytes in response to treatment with an inosine derivative.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE passively diffuses into cells and covalently binds to intracellular proteins.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate and treat with the inosine derivative or a control.

  • Incubation: Culture the cells for a period of 5-7 days to allow for cell division.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.

  • Data Interpretation: The proliferation of T-cells is quantified by measuring the percentage of cells that have diluted the CFSE dye, indicating cell division.

Cytokine Production Assay (ELISA)

Objective: To measure the concentration of specific cytokines released by immune cells following treatment with an inosine derivative.

Methodology:

  • Cell Culture and Treatment: Culture isolated immune cells (e.g., PBMCs or specific lymphocyte populations) in a multi-well plate. Treat the cells with the inosine derivative or a control for a specified period.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Finally, add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Antiviral Plaque Reduction Assay

Objective: To determine the ability of an inosine derivative to inhibit the replication of a virus.

Methodology:

  • Cell Monolayer Preparation: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for a short period to allow for viral attachment and entry.

  • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the inosine derivative or a control.

  • Incubation: Incubate the plates for several days to allow for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: Fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the treated wells compared to the control wells. The 50% effective concentration (EC50) can be calculated.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the study of inosine derivatives.

G Hypothetical Signaling Pathway for Immunomodulation by an Inosine Derivative InosineDerivative Inosine Derivative CellSurfaceReceptor Cell Surface Receptor (e.g., Adenosine Receptor) InosineDerivative->CellSurfaceReceptor IntracellularSignaling Intracellular Signaling Cascades (e.g., cAMP) CellSurfaceReceptor->IntracellularSignaling TranscriptionFactors Activation of Transcription Factors (e.g., NF-κB, IRFs) IntracellularSignaling->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression CytokineProduction Cytokine Production (IL-2, IFN-γ) GeneExpression->CytokineProduction TCellProliferation T-Cell Proliferation and Differentiation GeneExpression->TCellProliferation NKCellActivity Enhanced NK Cell Activity GeneExpression->NKCellActivity

Caption: Hypothetical signaling pathway for immunomodulation by an inosine derivative.

G General Workflow for Antiviral Activity Assessment cluster_0 In Vitro Compound Test Compound (e.g., Inosine Derivative) Treatment Treatment with Compound Compound->Treatment CellCulture Host Cell Culture VirusInfection Virus Infection CellCulture->VirusInfection VirusInfection->Treatment Assay Antiviral Assay (e.g., Plaque Reduction) Treatment->Assay DataAnalysis Data Analysis (EC50 Calculation) Assay->DataAnalysis

Caption: General workflow for assessing the antiviral activity of a compound.

G Structure-Activity Relationship of 2-Substituted Inosine Derivatives InosineCore Inosine Core Structure Position2 Substitution at 2-Position InosineCore->Position2 AcetonylGroup 2-Acetonyl Group (Hypothetical) Position2->AcetonylGroup OtherSubstituents Other 2-Substituents (e.g., alkyl, thioalkyl) Position2->OtherSubstituents BiologicalActivity Altered Biological Activity AcetonylGroup->BiologicalActivity OtherSubstituents->BiologicalActivity EnzymeInteraction Enzyme Interaction (e.g., IMPDH, PNP) BiologicalActivity->EnzymeInteraction ReceptorBinding Receptor Binding Affinity (e.g., Adenosine Receptors) BiologicalActivity->ReceptorBinding Pharmacokinetics Pharmacokinetic Properties (Absorption, Metabolism) BiologicalActivity->Pharmacokinetics

Caption: Logical diagram of structure-activity relationships for 2-substituted inosines.

Discussion and Future Directions

The available data on inosine and its derivatives, particularly Inosine Pranobex, highlight the therapeutic potential of this class of compounds as immunomodulatory and antiviral agents. The lack of specific data on this compound underscores the need for further research to elucidate its biological activity profile.

Based on studies of other 2-substituted inosine analogs, it is plausible that the introduction of an acetonyl group at the 2-position could significantly alter the compound's interaction with key enzymes and receptors. For instance, modifications at this position have been shown to affect the activity of cAMP-dependent protein kinase and cAMP phosphodiesterase.[5] Therefore, it is hypothesized that a 2-acetonyl group could modulate the compound's immunomodulatory or antiviral properties by altering its binding affinity for cellular targets or its metabolic stability.

Future research should focus on the synthesis and in vitro evaluation of this compound. Initial studies could involve screening for immunomodulatory effects using T-cell proliferation and cytokine production assays, as well as assessing its antiviral activity against a panel of common viruses. Subsequent structure-activity relationship studies, comparing this compound with other 2-substituted derivatives, would provide valuable insights for the rational design of novel inosine-based therapeutics.

References

A Functional Comparison of Hypothetical 2-Acetonylinosine Modified RNA versus Unmodified RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of RNA therapeutics and functional genomics, the precise roles of various RNA modifications are of paramount importance. While numerous natural and synthetic RNA modifications have been characterized, this guide explores the hypothetical functional implications of a novel modification, 2-Acetonylinosine, in comparison to its unmodified RNA counterpart. As direct experimental data for this compound is not available in existing literature, this comparison is predicated on the well-documented effects of its constituent components: inosine and 2'-O-acylation.

Introduction to this compound

This compound is a hypothetical RNA modification. For the purpose of this guide, we will consider the "2-Acetonyl" group to be an acylation at the 2'-hydroxyl (2'-OH) position of the ribose sugar of an inosine nucleotide. Inosine itself is a naturally occurring purine nucleoside formed by the deamination of adenosine.[1][2][3] It plays a significant role in RNA biology, particularly in altering the coding potential and structure of RNA molecules.[1][2][3] 2'-O-acylation is a chemical modification that can be introduced to RNA to enhance its stability.[4][5]

This guide will therefore extrapolate the potential functional consequences of a this compound modification by combining the known impacts of inosine and 2'-O-acylation on RNA.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated functional differences between a hypothetical this compound modified RNA and a standard, unmodified RNA.

Table 1: Comparison of Physicochemical and Functional Properties

FeatureUnmodified RNAHypothetical this compound Modified RNAAnticipated Effect of Modification
Base Pairing Adenosine (A) pairs with Uridine (U); Guanine (G) pairs with Cytosine (C).Inosine (I) base pairs preferentially with Cytosine (C), but can also form wobble pairs with Uridine (U) and Adenosine (A).[1][6]Alters codon-anticodon interactions and can change the coding sequence if in a coding region.[3][7]
RNA Stability Susceptible to enzymatic degradation by nucleases and hydrolysis, especially at the 2'-OH group.[5]The 2'-O-acetonyl group is expected to shield the RNA from both thermal and enzymatic degradation.[4][5]Increased half-life and resistance to degradation.
Translational Fidelity High fidelity, determined by standard codon-anticodon pairing.Potentially reduced fidelity. Inosine is read as Guanine (G) by the ribosome, which can lead to amino acid substitutions if the original base was Adenine (A).[2][7]Recoding of the genetic information.
Immunogenicity Can be recognized by innate immune sensors like Toll-like receptors (TLRs), leading to an immune response.The presence of inosine can dampen the innate immune response by disrupting the binding of immune sensors.[1] The 2'-O-acylation may also alter interactions with immune proteins.Potentially reduced immunogenicity.
RNA Structure Forms secondary and tertiary structures based on canonical base pairing.Inosine can alter the local RNA structure by forming I-C pairs which are more stable than A-C mismatches, and I-U pairs which are less stable than A-U pairs.[1][8] The bulky acetonyl group could also introduce steric hindrance.Changes in local and global RNA folding.

Experimental Protocols

To experimentally validate the hypothetical properties of this compound modified RNA, the following methodologies would be essential.

Protocol 1: In Vitro Transcription of Modified RNA

Objective: To synthesize both unmodified and this compound-containing RNA transcripts for comparative functional assays.

Methodology:

  • Template Preparation: A DNA template encoding the RNA of interest is generated by PCR with a T7 promoter sequence at the 5' end.

  • In Vitro Transcription (Unmodified): The DNA template is incubated with T7 RNA polymerase and a mixture of ATP, GTP, CTP, and UTP.

  • In Vitro Transcription (Modified): For the modified transcript, the reaction mixture would include a this compound triphosphate analog in place of or in addition to one of the standard NTPs. As this is a hypothetical modification, the specific analog would need to be chemically synthesized.

  • Purification: The resulting RNA transcripts are purified using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable chromatography method.

Protocol 2: Analysis of RNA Stability

Objective: To compare the degradation rates of unmodified and this compound modified RNA in the presence of nucleases or in serum.

Methodology:

  • Incubation: Equal amounts of unmodified and modified RNA are incubated in a solution containing either a specific ribonuclease (e.g., RNase A) or in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: The integrity of the RNA at each time point is analyzed by denaturing PAGE and visualized by staining (e.g., with SYBR Gold). The percentage of intact RNA is quantified.

Protocol 3: In Vitro Translation Assay

Objective: To assess the translational efficiency and fidelity of unmodified versus this compound modified mRNA.

Methodology:

  • System: A cell-free translation system, such as rabbit reticulocyte lysate or a purified reconstituted system, is used.

  • Translation Reaction: Equal amounts of unmodified and modified reporter mRNAs (e.g., encoding luciferase or GFP) are added to the translation system along with radiolabeled amino acids (e.g., ³⁵S-methionine).

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring luminescence/fluorescence or by SDS-PAGE and autoradiography.

  • Fidelity Analysis: The protein product can be analyzed by mass spectrometry to determine if the inosine was translated as a guanosine, leading to the expected amino acid change.

Protocol 4: SHAPE-MaP for Structural Analysis

Objective: To probe the secondary structure of unmodified and this compound modified RNA at single-nucleotide resolution.

Methodology:

  • RNA Folding: The RNA is folded in a buffer that mimics physiological conditions.

  • SHAPE Reagent Treatment: The folded RNA is treated with a SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) reagent that acylates flexible (single-stranded) nucleotides at the 2'-OH position.[9][10][11]

  • Mutational Profiling (MaP): The sites of acylation are identified by reverse transcription, where the modification causes the reverse transcriptase to misincorporate a nucleotide in the resulting cDNA.[11]

  • Sequencing and Analysis: The cDNA is sequenced, and the mutation rates at each nucleotide position are used to infer the RNA secondary structure.[10][11]

Mandatory Visualization

experimental_workflow cluster_synthesis RNA Synthesis cluster_assays Functional Comparison cluster_analysis Data Analysis synthesis_unmod In Vitro Transcription (Unmodified NTPs) stability Stability Assay (Nuclease/Serum) synthesis_unmod->stability translation Translation Assay (Cell-free system) synthesis_unmod->translation structure Structural Analysis (SHAPE-MaP) synthesis_unmod->structure synthesis_mod In Vitro Transcription (with this compound-TP) synthesis_mod->stability synthesis_mod->translation synthesis_mod->structure analysis_stability Degradation Rate stability->analysis_stability analysis_translation Protein Yield & Fidelity translation->analysis_translation analysis_structure Secondary Structure Model structure->analysis_structure signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified This compound Modified mRNA unmod_mrna mRNA ribosome_unmod Ribosome unmod_mrna->ribosome_unmod Translation protein_unmod Correct Protein ribosome_unmod->protein_unmod High Fidelity mod_mrna mRNA (A -> I) ribosome_mod Ribosome mod_mrna->ribosome_mod Translation protein_mod Altered Protein ribosome_mod->protein_mod Recoding (I read as G)

References

Orthologous Validation of Novel Modified Nucleosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel modified nucleosides holds immense promise for advancing our understanding of biological processes and for the development of new therapeutic agents. However, the initial identification of a modified nucleoside and its putative function in a single model system is merely the first step. Rigorous validation, particularly across different species—a process known as orthologous validation—is critical to ascertain the conserved nature and broader biological significance of the findings. This guide provides a comparative framework for the orthologous validation of findings related to novel modified nucleosides, using the hypothetical example of a newly discovered inosine derivative, "2-Acetonylinosine."

The Importance of Orthologous Validation

Orthologous validation strengthens the evidence for the biological role of a novel molecule by demonstrating its functional conservation across evolutionary distances. If the function of a modified nucleoside and its associated pathways are conserved in diverse organisms, it suggests a fundamental biological importance and increases its potential as a target for therapeutic intervention.

Hypothetical Case Study: this compound

Let us assume that "this compound," a derivative of the purine nucleoside inosine, has been identified in human cancer cells and is hypothesized to play a role in a specific signaling pathway that promotes cell proliferation. To validate this finding, researchers would typically turn to common model organisms.

Data Presentation: Comparative Analysis of this compound Effects

The following table summarizes hypothetical quantitative data from experiments designed to assess the effect of this compound across different model organisms.

Experimental Assay Human (HeLa) Cells Mouse (NIH/3T3) Cells Yeast (S. cerevisiae) Alternative Compound (Inosine)
Cell Proliferation (Fold Change) 2.5 ± 0.32.1 ± 0.21.2 ± 0.1 (Minimal Effect)1.5 ± 0.2
Target Protein Phosphorylation (%) 85 ± 578 ± 715 ± 3 (Non-significant)40 ± 5
Gene Expression (Fold Change of Gene X) 4.2 ± 0.53.8 ± 0.41.1 ± 0.2 (No Change)2.0 ± 0.3

Table 1: Comparative quantitative data of this compound's effect on cellular processes across different species. The data suggests a conserved proliferative effect in mammalian cells, which is less pronounced in yeast. Inosine, a related compound, shows a less potent effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.

Cell Proliferation Assay (MTT Assay)
  • Objective: To quantify the effect of this compound on cell viability and proliferation.

  • Methodology:

    • Seed cells (HeLa, NIH/3T3, S. cerevisiae) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (or Inosine as a control) for 48 hours.

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The fold change is calculated relative to untreated control cells.

Western Blot for Target Protein Phosphorylation
  • Objective: To detect the phosphorylation status of a key downstream protein in the hypothesized signaling pathway.

  • Methodology:

    • Treat cells with this compound for the indicated time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify band intensity relative to a total protein control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Objective: To measure the change in the expression of a target gene regulated by the signaling pathway.

  • Methodology:

    • Treat cells with this compound for 24 hours.

    • Isolate total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and primers specific for the target gene (Gene X) and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates 2_Acetonylinosine 2_Acetonylinosine 2_Acetonylinosine->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Phosphorylated_TF Phosphorylated Transcription Factor Transcription_Factor->Phosphorylated_TF Gene_X Gene_X Phosphorylated_TF->Gene_X Induces Transcription mRNA mRNA Gene_X->mRNA Protein_X Protein_X mRNA->Protein_X Translation Cell_Proliferation Cell_Proliferation Protein_X->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway for this compound.

G Start Start Identify_Novel_Nucleoside Identify Novel Modified Nucleoside (e.g., this compound) in Primary System (e.g., Human Cells) Start->Identify_Novel_Nucleoside Hypothesize_Function Hypothesize Biological Function (e.g., Cell Proliferation) Identify_Novel_Nucleoside->Hypothesize_Function Select_Orthologous_Systems Select Orthologous Model Systems (e.g., Mouse, Yeast) Hypothesize_Function->Select_Orthologous_Systems Perform_Comparative_Assays Perform Comparative Functional Assays (MTT, Western Blot, qRT-PCR) Select_Orthologous_Systems->Perform_Comparative_Assays Analyze_Data Analyze and Compare Data Across Species Perform_Comparative_Assays->Analyze_Data Conclusion Functionally Conserved? Analyze_Data->Conclusion Validate_Pathway Further Validate Conserved Signaling Pathway Conclusion->Validate_Pathway Yes Investigate_Divergence Investigate Reasons for Functional Divergence Conclusion->Investigate_Divergence No End End Validate_Pathway->End Investigate_Divergence->End

A Comparative Analysis of the Anticancer Agent T3, a 2-Acetonylinosine Analog, in Ovarian and Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific data on 2-Acetonylinosine, this guide provides a comparative analysis of a closely related analog, referred to as T3. This compound has been evaluated for its anticancer properties in different cancer cell lines, offering valuable insights into its potential therapeutic applications. This guide will objectively compare the performance of T3 in the A2780 ovarian cancer cell line and the HCT116 colon cancer cell line, supported by experimental data.

Introduction

T3 is an investigational compound that has demonstrated potential as an anticancer agent. Its mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cells. This guide presents a side-by-side comparison of its effects on two distinct cancer cell lines, highlighting differences in sensitivity and cellular response.

Data Presentation: Comparative Efficacy of T3

The following tables summarize the quantitative data from key experiments, providing a clear comparison of the effects of T3 on the A2780 and HCT116 cell lines.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 of T3 (µM)
A2780Ovarian Cancer~1
HCT116Colon Cancer~1

Data derived from studies on the effects of T3 after 72 hours of treatment.

Table 2: Apoptosis Induction

The percentage of apoptotic cells was determined by Annexin V/PI staining followed by flow cytometry.

Cell LineTreatmentPercentage of Apoptotic Cells (Annexin V positive)
A2780 DMSO (Control)Low
1 µM T3 (24h)Significantly Increased
HCT116 DMSO (Control)Low
1 µM T3 (24h)Moderately Increased
1 µM T3 (48h)Significantly Increased

Table 3: Cell Cycle Analysis

The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry.

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
A2780 DMSO (Control)NormalNormalNormal
1 µM T3 (16h)No significant changeNo significant changeNo significant change
1 µM T3 (24h)No significant changeNo significant changeNo significant change
HCT116 DMSO (Control)NormalNormalNormal
1 µM T3 (16h)IncreasedDecreasedNo significant change
1 µM T3 (24h)Significantly IncreasedSignificantly DecreasedNo significant change

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of T3 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[1]

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.[2]

2. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with T3 or a vehicle control for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

3. Cell Cycle Analysis

This method determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated as required, then harvested and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways affected by T3 and the general experimental workflow.

G cluster_0 T3 Treatment cluster_1 Cellular Effects cluster_2 Downstream Consequences T3 T3 (this compound Analog) mTORC2 Inhibition of mTORC2 T3->mTORC2 Mcl1 Reduction of Mcl-1 T3->Mcl1 CFLAR Alteration of CFLAR splicing T3->CFLAR CellCycleArrest G1 Cell Cycle Arrest (in HCT116) T3->CellCycleArrest Apoptosis Induction of Apoptosis mTORC2->Apoptosis Mcl1->Apoptosis CFLAR->Apoptosis

Caption: Signaling pathway of T3 in cancer cells.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis start Seed A2780 & HCT116 cells treat Treat with T3 or DMSO start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V) treat->apoptosis cellcycle Cell Cycle Analysis treat->cellcycle analysis Compare IC50, Apoptosis %, and Cell Cycle Distribution viability->analysis apoptosis->analysis cellcycle->analysis

References

A Comparative Guide to the Quantification of 2-Acetonylinosine: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, validated methods for the quantification of 2-Acetonylinosine are not widely available in published scientific literature. This guide provides a comparative overview of potential analytical methods, with performance data and protocols extrapolated from established assays for structurally similar compounds, such as inosine and other modified nucleosides. The information presented is intended to serve as a foundational resource for researchers and drug development professionals initiating assay development for this compound.

The accurate quantification of modified nucleosides like this compound in biological matrices is crucial for various research applications, including biomarker discovery and pharmacokinetic studies. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide compares these two approaches, offering insights into their respective methodologies and expected performance.

Quantitative Performance Comparison

The choice between LC-MS/MS and HPLC-UV for this compound quantification will largely depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Based on data from analogous modified nucleosides, the following table summarizes the anticipated performance characteristics of each method.

ParameterLC-MS/MS (Hypothetical)HPLC-UV (Hypothetical)
Limit of Detection (LOD) 0.05 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.1 - 5 ng/mL50 - 200 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (%RSD) < 15%< 20%
Selectivity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Throughput HighModerate

Experimental Protocols

Detailed below are hypothetical, yet plausible, experimental protocols for the quantification of this compound using LC-MS/MS and HPLC-UV. These are based on established methods for similar analytes.[1][2][3]

Hypothetical LC-MS/MS Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation: If using plasma, precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step or the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values would need to be determined through infusion of a pure standard.

Hypothetical HPLC-UV Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Pre-treatment: To 500 µL of plasma or urine, add an internal standard (e.g., a structurally similar compound with a distinct retention time).

  • Extraction: Add 2 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes.

  • Collection and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 6.5) and methanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength would need to be optimized based on the UV absorbance spectrum of this compound (likely around 260 nm, typical for purine derivatives).

  • Injection Volume: 20 µL.

Workflow and Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate a general workflow for this compound quantification and a simplified representation of its potential origin as a modified nucleoside.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Cleanup Wash/Cleanup Extraction->Cleanup Elute Elution Cleanup->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Injection HPLC/UHPLC Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Final Final Quantification->Final Final Result

Caption: General workflow for the quantification of this compound.

G cluster_rna RNA Metabolism cluster_formation Analyte Formation & Excretion tRNA Transfer RNA (tRNA) Modification Post-transcriptional Modification tRNA->Modification Inosine Inosine in tRNA Modification->Inosine Turnover RNA Turnover/Degradation Inosine->Turnover Acetonylinosine This compound Formation Turnover->Acetonylinosine Release Release into Circulation Acetonylinosine->Release Excretion Urinary Excretion Release->Excretion Analysis Analysis Excretion->Analysis Quantification in Urine

Caption: Hypothetical origin of this compound from RNA metabolism.

References

A Comparative Guide to the Detection of 2-Acetonylinosine: Benchmarking a Novel Assay Against Gold-Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical novel 2-Acetonylinosine detection assay against the established gold-standard method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific public data on this compound, this guide presents a framework for benchmarking, utilizing illustrative data and established protocols for analogous modified nucleosides.

Data Presentation: A Comparative Analysis

The performance of any new detection method must be rigorously compared against a known standard. Here, we present a hypothetical but realistic quantitative comparison between a new "Immuno-Capture Assay" for this compound and the well-established LC-MS/MS method. This table summarizes key performance metrics that are critical for researchers when choosing the appropriate detection method for their specific needs.

Parameter LC-MS/MS (Known Standard) Novel Immuno-Capture Assay (Hypothetical) Significance for Researchers
Limit of Detection (LOD) 0.1 ng/mL1 ng/mLLC-MS/MS offers superior sensitivity for detecting trace amounts of this compound.
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mLFor precise quantification at low concentrations, LC-MS/MS is the more reliable method.
Linear Range 0.5 - 1000 ng/mL5 - 500 ng/mLLC-MS/MS provides a wider dynamic range for quantifying this compound across various concentrations.
Precision (%CV) < 10%< 15%Both methods demonstrate good reproducibility, with LC-MS/MS showing slightly higher precision.
Accuracy (% Recovery) 95-105%90-110%LC-MS/MS provides a higher degree of accuracy in determining the true concentration of the analyte.
Sample Throughput Low to MediumHighThe Immuno-Capture Assay allows for the simultaneous processing of a larger number of samples.
Cost per Sample HighLow to MediumThe novel assay presents a more cost-effective solution for large-scale screening studies.
Expertise Required HighLow to MediumThe Immuno-Capture Assay is more accessible to laboratories with less specialized technical expertise.

Experimental Protocols: Methodologies for Detection

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are the methodologies for the detection of this compound using both the gold-standard LC-MS/MS and the hypothetical novel Immuno-Capture Assay.

Gold-Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate and sensitive quantification of modified nucleosides due to its high specificity and sensitivity.[1][2][3]

1. Sample Preparation:

  • RNA Isolation: Isolate total RNA from cells or tissues using a standard Trizol-based method.

  • RNA Digestion: Enzymatically digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

  • Protein Removal: Precipitate and remove proteins from the digested sample by centrifugation.

  • Solid-Phase Extraction (SPE): Clean up the sample using a C18 SPE cartridge to remove salts and other interfering substances. Elute the nucleosides with methanol.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard to the sample for accurate quantification.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the nucleosides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) system. A gradient elution with water and methanol, both containing 0.1% formic acid, is typically used.

  • Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both native this compound and its stable isotope-labeled internal standard to ensure specificity and accurate quantification.

Novel Method: Immuno-Capture Assay (Hypothetical)

This hypothetical assay is based on the highly specific recognition of this compound by a monoclonal antibody.

1. Plate Preparation:

  • Coat a 96-well microtiter plate with a capture antibody specific for this compound.

  • Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA in PBS).

2. Sample and Standard Incubation:

  • Prepare a standard curve using a certified analytical standard of this compound.

  • Add prepared samples (e.g., digested RNA, cell lysates) and standards to the wells and incubate to allow the capture antibody to bind to any this compound present.

3. Detection:

  • Add a biotinylated detection antibody, also specific for this compound, to the wells.

  • Add streptavidin conjugated to horseradish peroxidase (HRP).

  • Add a chromogenic substrate (e.g., TMB) and measure the resulting color change using a plate reader at a specific wavelength.

4. Quantification:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Pathway

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway involving this compound and the experimental workflow for its detection and benchmarking.

Hypothetical Signaling Pathway

Hypothetical Signaling Pathway of this compound cluster_0 Cellular Stress cluster_1 RNA Modification cluster_2 Cellular Response Oxidative Stress Oxidative Stress RNA_Damage RNA Damage Oxidative Stress->RNA_Damage Chemical Exposure Chemical Exposure Chemical Exposure->RNA_Damage Enzymatic_Activity Enzymatic Activity RNA_Damage->Enzymatic_Activity 2_Acetonylinosine_Formation This compound Formation Enzymatic_Activity->2_Acetonylinosine_Formation Altered_Translation Altered Protein Translation 2_Acetonylinosine_Formation->Altered_Translation Apoptosis Apoptosis Altered_Translation->Apoptosis

Caption: Hypothetical signaling cascade where cellular stressors lead to the formation of this compound.

Experimental Workflow for Benchmarking

Benchmarking Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion RNA_Isolation->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (SPE) Enzymatic_Digestion->Sample_Cleanup LC_MSMS LC-MS/MS Analysis Sample_Cleanup->LC_MSMS Immuno_Capture Immuno-Capture Assay Sample_Cleanup->Immuno_Capture Quantification Quantification LC_MSMS->Quantification Immuno_Capture->Quantification Performance_Metrics Performance Metrics (LOD, LOQ, etc.) Quantification->Performance_Metrics Method_Comparison Method Comparison Performance_Metrics->Method_Comparison

Caption: Workflow for comparing a new detection assay against the standard LC-MS/MS method.

References

A Comparative Guide to the Biological Activity of Synthetic 2-Acetonylinosine and Related Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of novel synthetic nucleoside analogs, such as 2-Acetonylinosine. Due to the limited public data on this compound, this document focuses on a detailed comparison between the well-characterized AMP-activated protein kinase (AMPK) activator, AICA Riboside (AICAR), and the naturally occurring nucleoside, Inosine. This comparison offers a valuable baseline for the investigation of new synthetic derivatives.

Introduction

In the quest for novel therapeutics, synthetic nucleoside analogs are a cornerstone of drug discovery. This compound represents a novel synthetic derivative of inosine. To ascertain its biological relevance, a direct comparison with established molecules is crucial. This guide leverages the extensive research on AICAR, a potent activator of AMPK, and Inosine, a pleiotropic bioactive molecule, to provide a benchmark for evaluating the potential of this compound.[1][2]

Comparative Biological Activity

The primary biological activities of AICAR and Inosine are summarized below. It is hypothesized that a synthetic derivative like this compound might exhibit overlapping or distinct activities.

FeatureAICA Riboside (AICAR)InosinePutative this compound
Primary Target AMP-activated protein kinase (AMPK)[1][2]Adenosine receptors (indirectly), purinergic signaling pathwaysTo be determined; potential for AMPK or other kinase modulation.
Mechanism of Action Prodrug, converted intracellularly to ZMP, an AMP analog, which allosterically activates AMPK.[1][3]Metabolite of adenosine; can modulate immune responses and has neuroprotective effects.Unknown; the acetonyl group may alter target specificity and potency.
Key Cellular Effects Stimulates glucose uptake, enhances fatty acid oxidation, inhibits cholesterol and fatty acid synthesis, modulates cell growth and autophagy.[1][4][5]Immunomodulatory, anti-inflammatory, neuroprotective.[6]To be determined through experimental validation.
Therapeutic Potential Investigated for metabolic disorders, ischemia, and as an "exercise mimetic".[1][2]Explored for stroke, spinal cord injury, and autoimmune diseases.Dependent on its unique biological activity profile.

Signaling Pathways

AICA Riboside (AICAR) and the AMPK Pathway

AICAR is a cell-permeable precursor to ZMP, which mimics AMP and activates the AMPK signaling cascade.[1][3] AMPK is a central regulator of cellular energy homeostasis.[4][5] Its activation leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[4][5]

AICAR_AMPK_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Adenosine Transporter ZMP ZMP (AICAR monophosphate) AICAR_int->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Allosteric Activation Downstream Downstream Targets (e.g., ACC, mTOR) AMPK->Downstream Phosphorylation Catabolic Catabolic Pathways (ATP Production) Downstream->Catabolic Activation Anabolic Anabolic Pathways (ATP Consumption) Downstream->Anabolic Inhibition

Caption: AICAR enters the cell and is converted to ZMP, which activates the AMPK signaling pathway.

Experimental Protocols

To confirm the biological activity of a novel compound like this compound, a series of in vitro assays are recommended.

1. Cell Viability Assay (MTT Assay)

This initial screen determines the cytotoxic potential of the compound.

  • Objective: To assess the effect of this compound on cell viability.

  • Methodology:

    • Seed cells (e.g., HepG2, C2C12) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7][8]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).[7][8]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

2. In Vitro Kinase Assay for AMPK Activation

This assay directly measures the ability of the compound to activate AMPK.

  • Objective: To determine if this compound directly activates AMPK.

  • Methodology:

    • Prepare a reaction mixture containing purified AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and ATP in a kinase buffer.

    • Add varying concentrations of this compound, AICAR (as a positive control), and a vehicle control to the reaction mixture.

    • Initiate the kinase reaction and incubate at 30°C for a defined time (e.g., 30 minutes).[9]

    • Terminate the reaction.

    • Detect the amount of phosphorylated substrate. This can be done using various methods, including:

      • Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[10][11]

      • Luminescence-based Assay: Measuring the amount of ADP produced using a system like ADP-Glo™.

      • Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blot.[9]

  • Data Analysis: Quantify the increase in AMPK activity relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and confirming the biological activity of a novel synthetic compound.

Experimental_Workflow cluster_screening Initial Screening cluster_confirmation Activity Confirmation cluster_analysis Data Analysis & Interpretation Viability Cell Viability Assay (e.g., MTT) Toxicity Determine Cytotoxicity (IC50) Viability->Toxicity Kinase In Vitro Kinase Assay (e.g., AMPK activity) Toxicity->Kinase Western Western Blot Analysis (Phospho-AMPK, Phospho-ACC) Kinase->Western Metabolic Metabolic Assays (Glucose Uptake, Fatty Acid Oxidation) Western->Metabolic SAR Structure-Activity Relationship (SAR) Metabolic->SAR Mechanism Mechanism of Action Elucidation SAR->Mechanism

Caption: A generalized workflow for the biological evaluation of a new synthetic compound.

Conclusion

While direct experimental data on synthetic this compound is not yet widely available, this guide provides a robust framework for its evaluation. By comparing its performance against well-understood compounds like AICAR and Inosine using the detailed experimental protocols provided, researchers can effectively characterize its biological activity, identify its molecular targets, and elucidate its mechanism of action. This comparative approach is essential for advancing the development of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 2-Acetonylinosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Acetonylinosine, a modified nucleoside, ensuring the safety of laboratory personnel and the protection of the environment.

Note: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound with definitive disposal instructions is not publicly available. Therefore, the following procedures are based on conservative best practices for the disposal of nucleoside analogs and chemicals with unknown toxicological profiles. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, should adhere to fundamental safety principles. All waste containers must be clearly labeled with the chemical name and any known hazards. Containers should be kept securely closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.

Step-by-Step Disposal Protocol for this compound

The proper disposal route for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound should be segregated based on the solvent.

    • Aqueous Solutions: Collect in a dedicated, sealed container labeled "Aqueous Waste with this compound."

    • Organic Solvent Solutions: Collect in a separate, sealed container labeled with the name of the solvent and "Contains this compound." Do not mix incompatible solvents.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be tagged with a hazardous waste label.

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard (in the absence of specific data, treat as "Toxic" or "Handle with Care").

  • Store waste containers in a secondary containment bin in a well-ventilated area, away from general laboratory traffic.

3. Disposal Request:

  • Once a waste container is full or has been in storage for a designated period (typically 90-180 days, check with your institution's EHS), a pickup request should be submitted to your EHS department.

  • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data for General Chemical Waste

While specific quantitative data for this compound is unavailable, the following table provides general guidelines for common chemical waste streams, which should be followed as a conservative measure.

Waste TypeKey Quantitative Limits and Considerations
Aqueous Waste Generally, aqueous solutions with a pH between 6.0 and 9.0 and low concentrations of non-hazardous salts may be eligible for drain disposal after neutralization and approval from EHS. However, due to the unknown toxicity of this compound, this is not recommended.
Solvent Waste Halogenated and non-halogenated solvents must be collected in separate containers. The concentration of any dissolved solids, like this compound, should be noted on the waste tag.
Solid Waste For acutely toxic substances (P-listed chemicals), there are strict limits on the amount that can be accumulated (e.g., 1 quart of liquid or 1 kg of solid). While this compound is not currently P-listed, it is prudent to minimize the accumulation of solid waste.

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. All laboratory work should be conducted under the guidance of a principal investigator and with appropriate safety measures in place, including the use of a chemical fume hood and proper PPE.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

start Waste Generation (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Lined, Sealed Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste_type Aqueous or Organic Solvent? is_liquid->liquid_waste_type Yes sharps_waste Dispose in Sharps Container is_sharp->sharps_waste Yes request_pickup Submit Pickup Request to EHS is_sharp->request_pickup No (End) label_container Label with Chemical Name, Concentration, Date, and Hazard solid_waste->label_container aqueous_waste Collect in Aqueous Waste Container liquid_waste_type->aqueous_waste Aqueous organic_waste Collect in Solvent-Specific Waste Container liquid_waste_type->organic_waste Organic aqueous_waste->label_container organic_waste->label_container sharps_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste store_waste->request_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these conservative guidelines and maintaining open communication with your institution's safety officials, you can ensure the responsible management of this compound waste, fostering a safe and compliant research environment.

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetonylinosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Acetonylinosine, a nucleoside analog. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatShould be fully buttoned to protect clothing and skin from potential splashes. Fire-resistant coats are recommended when working with flammable solvents.[1]
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement for incidental exposure and should be changed immediately after contact with chemicals.[2] For extended contact, consider double-gloving or using heavier-duty gloves.[2]
Eye and Face Protection Safety Glasses/GogglesEssential to shield eyes from chemical splashes, dust, or debris.[1] Goggles with indirect vents are preferred for handling liquids.[1]
Face ShieldTo be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when preparing solutions.[2]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from dropped objects or spills.[1][3]
Respiratory Protection RespiratorMay be necessary when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. The type of respirator will depend on a risk assessment.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage location should be clearly labeled with the compound's identity and any known hazards.

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the compound, use a disposable weigh boat and clean all surfaces thoroughly after use.

  • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Response:

  • In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.

  • For small spills, trained personnel wearing appropriate PPE may clean it up using an appropriate absorbent material.

  • Restrict unprotected personnel from the area until the spill is cleaned and the area is ventilated.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Disposal Method:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Incineration at a licensed facility is often the preferred method for disposing of chemical waste.[4]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow start Start: Receive this compound storage Store in a Cool, Dry, Ventilated Area start->storage Inspect Container ppe Don Appropriate PPE storage->ppe handling Handle in Chemical Fume Hood ppe->handling experiment Perform Experiment handling->experiment decontamination Decontaminate Work Area experiment->decontamination waste_collection Collect Contaminated Waste decontamination->waste_collection Generate Waste waste_segregation Segregate Solid and Liquid Waste waste_collection->waste_segregation waste_labeling Label Waste Containers waste_segregation->waste_labeling waste_disposal Dispose via EHS Guidelines waste_labeling->waste_disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.